Citalopram-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQXVZVJXJVFP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Citalopram-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical methods due to its mass shift from the parent drug. This document details the synthetic pathways, experimental protocols, and purification techniques necessary to obtain high-purity this compound.
Overview of this compound
This compound, with the chemical name 1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile, has the deuterium labels on the two methyl groups of the dimethylamino side chain. This specific labeling provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Citalopram in biological matrices.[1][2]
| Property | Value |
| Chemical Formula | C₂₀H₁₅D₆FN₂O |
| Molecular Weight | 330.43 g/mol [3] |
| CAS Number | 1190003-26-9[3] |
| Appearance | Off-white to light yellow solid[3] |
| Purity | >95% (HPLC) |
| Isotopic Enrichment | Typically >98% |
Synthetic Pathway
The most common and efficient synthesis of this compound involves a convergent approach, where the core heterocyclic structure and the deuterated side chain are synthesized separately and then coupled in the final step.
Caption: Synthetic overview for this compound.
Synthesis of the Citalopram Backbone
The synthesis of the non-deuterated core structure, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a well-established process.
Experimental Protocol:
-
Grignard Reaction: 5-Bromophthalide is reacted with a Grignard reagent, 4-fluorophenylmagnesium bromide, in an appropriate solvent such as tetrahydrofuran (THF). This reaction introduces the 4-fluorophenyl group at the 1-position of the phthalide ring.
-
Reduction and Cyclization: The resulting intermediate is then reduced, typically with a reducing agent like sodium borohydride, to form a diol. Subsequent acid-catalyzed cyclization yields 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.
-
Cyanation: The bromo group at the 5-position is then replaced with a cyano group. This is commonly achieved by reaction with copper(I) cyanide in a high-boiling solvent like dimethylformamide (DMF) or by using a palladium-catalyzed cyanation reaction.
Synthesis of the Deuterated Side Chain
The key to the synthesis of this compound lies in the preparation of the deuterated side chain, 3-(dimethyl-d6-amino)propyl chloride.
Experimental Protocol:
-
Reductive Amination: 3-Amino-1-propanol is subjected to a reductive amination reaction with a deuterated source of formaldehyde, such as paraformaldehyde-d2, and a deuterated reducing agent, for instance, sodium cyanoborodeuteride (NaBD₃CN) or sodium triacetoxyborodeuteride. This reaction introduces the two trideuteriomethyl groups onto the nitrogen atom to form 3-(dimethyl-d6-amino)-1-propanol.
-
Chlorination: The resulting deuterated amino alcohol is then converted to the corresponding chloride. A common method is the reaction with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane. This reaction should be performed with care to avoid side reactions.
Final Coupling and Purification
The final step involves the alkylation of the Citalopram backbone with the deuterated side chain.
Caption: Final coupling and purification workflow.
Experimental Protocol:
-
Alkylation: 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF. The resulting anion is then reacted with 3-(dimethyl-d6-amino)propyl chloride to yield crude this compound. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and any residual non-deuterated Citalopram. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying this compound.[4][5][6][7]
| Parameter | Condition |
| Column | C18 stationary phase (e.g., Inertsil ODS 3V, 250x4.6 mm, 5 µm)[4] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV at 240 nm |
| Flow Rate | Dependent on column dimensions, typically 1 mL/min for analytical scale. |
For preparative HPLC, the conditions are scaled up with a larger column and higher flow rates to isolate a sufficient quantity of the purified product.
Crystallization
Crystallization is an effective final step for obtaining highly pure this compound. The free base can be crystallized from a suitable solvent system, such as a mixture of a non-polar solvent (e.g., heptane) and a more polar co-solvent. Alternatively, this compound can be converted to a salt, such as the hydrobromide or oxalate salt, which often have better crystalline properties, and then recrystallized.
Quality Control and Characterization
The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Purpose | Typical Results |
| Mass Spectrometry (MS) | Confirmation of molecular weight and assessment of isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (m/z 331.4 for [M+H]⁺). Isotopic distribution analysis to confirm the d6 labeling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of the position of deuterium labels. | ¹H NMR will show the absence of signals for the N-methyl protons. ¹³C NMR will show a characteristic septet for the -CD₃ groups due to C-D coupling. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak with a purity of >98%. |
Quantitative Data Summary:
While specific yields can vary depending on the scale and optimization of the reactions, the following provides a general expectation for the synthesis of this compound.
| Step | Product | Expected Yield | Expected Purity (post-purification) |
| Backbone Synthesis | 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 60-70% | >98% |
| Side Chain Synthesis | 3-(Dimethyl-d6-amino)propyl chloride | 50-60% | >95% |
| Final Coupling | This compound | 40-50% | >98% |
Isotopic Enrichment: The isotopic enrichment of the final this compound product should be greater than 98%, as determined by mass spectrometry.
Conclusion
The synthesis and purification of this compound require a multi-step process involving the preparation of a deuterated side chain and its subsequent coupling to the Citalopram backbone. Careful control of reaction conditions and rigorous purification are essential to obtain a final product with high chemical and isotopic purity. The detailed methodologies and analytical techniques described in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important analytical standard.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C20H21FN2O | CID 45038689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Citalopram-d6 mechanism of action as an internal standard
An In-depth Technical Guide on the Core Mechanism of Action of Citalopram-d6 as an Internal Standard
Introduction
In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices like plasma or serum, achieving accuracy and precision is paramount. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools, but they are susceptible to variations in sample preparation and matrix effects. To correct for these potential errors, an internal standard (IS) is employed. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound, the deuterium-labeled analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram, serves as an exemplary internal standard for the bioanalysis of Citalopram.[1][2] This guide elucidates the core mechanism by which this compound functions to ensure robust and reliable quantification.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The use of this compound is a practical application of isotope dilution mass spectrometry. The fundamental principle is that a known quantity of the isotopically labeled standard (this compound) is added to every sample, calibrator, and quality control sample at the beginning of the analytical process.[3]
Core Mechanism:
This compound is chemically and structurally identical to Citalopram, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[4][5] This subtle change in mass has profound implications for its function as an internal standard:
-
Physicochemical Similarity : Because the chemical properties are nearly identical, this compound behaves just like the unlabeled analyte (Citalopram) during every step of the sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.
-
Chromatographic Co-elution : In liquid chromatography, this compound has virtually the same retention time as Citalopram. This co-elution is critical because both compounds enter the mass spectrometer's ion source at the same time, subjecting them to the exact same matrix conditions.
-
Correction for Matrix Effects : Matrix effects (ion suppression or enhancement) are a major source of variability in LC-MS/MS analysis. Since both analyte and internal standard co-elute, they experience the same degree of signal suppression or enhancement.
-
Mass-Based Distinction : Despite their identical behavior, the mass spectrometer can easily distinguish between Citalopram (Molecular Weight: ~324.39 g/mol ) and this compound (Molecular Weight: ~330.4 g/mol ) due to the mass difference.[4]
By measuring the ratio of the analyte's response to the internal standard's response, the system effectively cancels out variations from sample loss and matrix effects, leading to highly accurate and precise quantification.[6]
Caption: Logical workflow of isotope dilution using this compound.
Context: Pharmacological Action of Citalopram
To understand why quantifying Citalopram is important, a brief overview of its pharmacological mechanism is necessary. Citalopram is an SSRI used to treat major depressive disorder.[7][8] It functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of available serotonin to act on postsynaptic receptors.[7][9][10] Therapeutic drug monitoring, supported by accurate quantification, is crucial for optimizing treatment and avoiding adverse effects.
Caption: Citalopram blocks the serotonin transporter (SERT).
Experimental Protocols
A robust analytical method is key to leveraging the benefits of this compound. The following is a representative LC-MS/MS protocol synthesized from validated methods.[3][11]
3.1. Sample Preparation (Protein Precipitation)
-
Aliquot : Transfer 100 µL of human plasma, serum, or whole blood into a 1.5 mL microcentrifuge tube.
-
Spiking : Add 200 µL of the internal standard working solution (e.g., this compound in acetonitrile at 100 ng/mL) to each sample.[3]
-
Precipitation : Add 100 µL of 0.2 M zinc sulfate to induce protein precipitation.[3]
-
Vortex : Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 2,000 xg) for 10 minutes to pellet the precipitated proteins.[3]
-
Dilution & Transfer : Carefully transfer the supernatant to a new plate or vial and dilute 1:10 with water containing 0.1% formic acid prior to injection.[3]
Caption: Experimental workflow for sample preparation.
3.2. LC-MS/MS Conditions
The separation and detection parameters are critical for resolving the analyte from matrix components and for sensitive detection.
| Parameter | Condition |
| LC Column | Kinetex Biphenyl (50 x 3.0 mm) or equivalent C8/C18 column.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[11] |
| Flow Rate | 0.7 mL/min.[11] |
| Gradient | Start at 20% B, increase to 65% B over 1.8 min, then to 75% B at 2.2 min.[11] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Analysis
4.1. Mass Spectrometry Data
In MS/MS, a precursor ion (Q1) is selected and fragmented into product ions (Q3). Monitoring a specific precursor-to-product transition enhances selectivity.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Citalopram | 325.2 | 109.0 | 25 V[3] |
| This compound (IS) | 331.2 | 112.0 or 115.0 | ~25 V |
Note: The exact m/z for this compound transitions may vary slightly based on the specific fragmentation pattern.
4.2. Method Performance Data
The use of this compound enables the development of methods with excellent performance characteristics, as summarized from a representative study.[3]
| Parameter | Value |
| Linear Range | 10–500 ng/mL[3] |
| Intraday Precision (%RSD) | < 8.8%[3] |
| Interday Precision (%RSD) | < 8.6%[3] |
| Intraday Accuracy (% Bias) | 93.7% – 108.1%[3] |
| Interday Accuracy (% Bias) | 97.2% – 105.6%[3] |
Conclusion
This compound is the gold standard for the quantitative analysis of Citalopram in complex matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution. By being chemically identical but mass-distinct, it co-elutes with the analyte and experiences identical behavior during sample processing and ionization. This allows it to effectively normalize for variations in extraction recovery and matrix-induced signal fluctuations. The resulting ratio of analyte to internal standard provides a stable and reliable signal for constructing calibration curves, enabling the highly accurate, precise, and robust quantification required for clinical toxicology, therapeutic drug monitoring, and forensic analysis.[1]
References
- 1. This compound 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1190003-26-9 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. This compound | C20H21FN2O | CID 45038689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1190003-26-9 | LGC Standards [lgcstandards.com]
- 6. texilajournal.com [texilajournal.com]
- 7. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. researchgate.net [researchgate.net]
Citalopram-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Citalopram-d6. The following sections detail storage recommendations, stability under various stress conditions, and a generalized experimental protocol for stability assessment. The metabolic and degradation pathways are also illustrated to provide a complete understanding of the molecule's behavior.
Introduction
This compound is the deuterium-labeled version of Citalopram, a widely used selective serotonin reuptake inhibitor (SSRI). It serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Citalopram in biological matrices. Understanding the stability and optimal storage conditions of this compound is critical to ensure its integrity and the accuracy of experimental results. While comprehensive stability data for the deuterated form is not extensively published, the stability profile of its non-deuterated counterpart, Citalopram, provides a strong and relevant proxy. This guide summarizes the available information for this compound and supplements it with stability data for Citalopram.
Recommended Storage Conditions for this compound
To maintain its chemical integrity and purity, this compound should be stored under specific conditions. The following table summarizes the recommended storage temperatures for both neat (solid) form and in solution, based on information from various suppliers.
| Form | Storage Temperature | Duration |
| Neat (Solid/Powder) | -20°C | Long-term |
| 4°C | Short-term | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Stability Profile and Degradation
While specific quantitative stability data for this compound is limited in publicly available literature, extensive studies have been conducted on the non-deuterated form, Citalopram. The degradation pathways and stability under stress conditions are expected to be highly similar for this compound. Forced degradation studies on Citalopram have identified its susceptibility to hydrolysis, oxidation, and photolysis.
Summary of Forced Degradation Studies on Citalopram
The following table summarizes the percentage of degradation of Citalopram under various stress conditions as reported in the literature. These values provide an indication of the conditions under which this compound may also be susceptible to degradation.
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 17.45% | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 33.7% | [1] |
| Oxidative | 3% H₂O₂ | 26.75% | [1] |
| Thermal | 48 hours | 0.15% | [1] |
| Photolytic | 72 hours (UV light) | 0.21% | [1] |
Metabolic Pathway of Citalopram
Citalopram is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolites are formed through N-demethylation. The metabolic pathway is crucial for understanding the in vivo fate of the drug.
Metabolic Pathway of Citalopram
Degradation Pathway of Citalopram
Forced degradation studies have identified several key degradation products of Citalopram. The following diagram illustrates the formation of these products under stress conditions.
Forced Degradation Pathway of Citalopram
Experimental Protocol for Stability Assessment
A stability-indicating analytical method is crucial for assessing the stability of this compound. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose. The following is a generalized protocol based on methods developed for Citalopram.
Objective
To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for alkaline hydrolysis)
-
Hydrogen peroxide (for oxidative degradation)
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and ammonium acetate buffer (pH adjusted) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 239 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Experimental Workflow
The following diagram outlines the workflow for a forced degradation study and the development of a stability-indicating method.
Workflow for Stability-Indicating Method Development
Procedure
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat.
-
Alkaline Hydrolysis: Treat the drug solution with a suitable concentration of base (e.g., 0.1 M NaOH) at room temperature or with heating.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to UV or fluorescent light.
-
-
Sample Analysis: Analyze the stressed samples by RP-HPLC.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
Conclusion
The stability and proper storage of this compound are paramount for its effective use as an internal standard in research and drug development. The recommended long-term storage condition for solid this compound is -20°C. While specific stability data for the deuterated compound is not widely available, the known degradation pathways of Citalopram under hydrolytic, oxidative, and photolytic stress provide a reliable indication of its stability profile. The provided experimental workflow offers a robust framework for researchers to assess the stability of this compound in their specific applications. Adherence to these guidelines will ensure the integrity of the standard and the reliability of the resulting analytical data.
References
An In-depth Technical Guide to the Isotopic Labeling of Citalopram-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram. This document details its synthesis, characterization, and primary applications, with a focus on its use as an internal standard in bioanalytical method development and pharmacokinetic studies.
Introduction to this compound
This compound is a stable isotope-labeled version of Citalopram where six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the parent compound, Citalopram, while retaining nearly identical chemical and physical properties. This key characteristic makes this compound an ideal internal standard for quantitative analysis of Citalopram in complex biological matrices using mass spectrometry-based methods.[1][2] The labeling at the N-methyl groups is strategically chosen as this part of the molecule is involved in metabolic processes.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in analytical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | [3][4] |
| Molecular Formula | C₂₀H₁₅D₆FN₂O | [1][2] |
| Molecular Weight | 330.43 g/mol | [1][2][4] |
| Exact Mass | 330.2015 Da | [4] |
| CAS Number | 1190003-26-9 | [1][2][4] |
| Appearance | Solid (Off-white to light yellow) | [1] |
| Purity | >95% (HPLC) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Analytical Characterization
The structural integrity and isotopic enrichment of this compound are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Analytical Characterization Data for this compound
| Technique | Key Findings |
| ¹H NMR | Absence of signals corresponding to the N-methyl protons, confirming successful deuteration. |
| ¹³C NMR | Signals corresponding to the deuterated methyl carbons will show a characteristic splitting pattern due to C-D coupling. |
| Mass Spectrometry (MS) | The molecular ion peak will be observed at m/z 331.3 [M+H]⁺, which is 6 mass units higher than that of unlabeled Citalopram.[5] |
The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.
Isotopic Labeling of Citalopram
The synthesis of this compound typically involves the introduction of deuterium at the N,N-dimethylamino moiety of Citalopram or its precursors. A common and efficient strategy is the reductive amination of N-desmethylcitalopram using a deuterated formaldehyde source, or the alkylation of N,N-didesmethylcitalopram with a deuterated methylating agent.
Proposed Synthetic Protocol: Reductive Amination of N-Desmethylcitalopram
This protocol describes a plausible method for the synthesis of this compound starting from N-desmethylcitalopram.
Materials:
-
N-Desmethylcitalopram
-
Paraformaldehyde-d₂
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-desmethylcitalopram in anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add paraformaldehyde-d₂ followed by the portion-wise addition of sodium cyanoborohydride or STAB.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry as described in Section 2.1.
The following diagram illustrates the proposed synthetic workflow.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in quantitative bioanalysis, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocol: Quantification of Citalopram in Human Plasma
Sample Preparation:
-
Spiking: To a 100 µL aliquot of human plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with a suitable aqueous solution (e.g., 0.1% formic acid in water) before injection.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transitions for both Citalopram and this compound.
Table 3: Exemplary MRM Transitions for Citalopram and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Citalopram | 325.2 | 109.1 |
| This compound | 331.3 | 109.0 |
Note: The specific product ions may vary depending on the instrument and collision energy used.
The following diagram illustrates the workflow for a typical bioanalytical assay using this compound.
Role in Understanding Citalopram's Metabolic Pathway
While this compound is primarily used as an internal standard, its synthesis and use are informed by the metabolic fate of Citalopram. Citalopram is metabolized in the liver by cytochrome P450 enzymes, primarily through N-demethylation.
The major metabolic steps are:
-
N-demethylation to Desmethylcitalopram (DCT): Catalyzed mainly by CYP2C19 and CYP3A4.
-
Further N-demethylation to Didesmethylcitalopram (DDCT): Catalyzed by CYP2D6.
The following diagram illustrates the metabolic pathway of Citalopram.
The stability of the deuterium labels on the N-methyl groups of this compound during these metabolic processes is crucial for its function as an internal standard. As the demethylation process removes the entire methyl group (CD₃), the remaining metabolites will not interfere with the mass spectrometric detection of the deuterated parent compound.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its synthesis via deuteration of the N-methyl groups provides a stable, reliable internal standard for the accurate quantification of Citalopram in biological samples. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a valuable resource for professionals working with this important analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C20H21FN2O | CID 45038689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1190003-26-9 | LGC Standards [lgcstandards.com]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Citalopram-d6 supplier and quality specifications
An In-depth Whitepaper on Suppliers, Quality Specifications, and Analytical Methodologies for a Key Internal Standard in Pharmaceutical Research.
This technical guide provides a comprehensive overview of Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram. Designed for researchers, scientists, and drug development professionals, this document details available suppliers, in-depth quality specifications, and the experimental protocols crucial for its application as an internal standard in pharmacokinetic and metabolic studies.
Introduction to this compound
Citalopram is a widely prescribed antidepressant used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social phobia.[1] Its mechanism of action involves the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3][4] this compound, in which six hydrogen atoms on the N-dimethyl groups have been replaced with deuterium, serves as an ideal internal standard for the quantitative analysis of Citalopram in biological matrices. The stable isotope labeling ensures that this compound has nearly identical chemical and physical properties to the parent drug, but a distinct molecular weight, allowing for precise quantification using mass spectrometry-based methods.[5][6]
Suppliers and Product Offerings
A variety of reputable suppliers offer this compound in different formulations to cater to diverse research needs. The most common forms include the neat (powder) compound, and solutions in organic solvents, typically methanol, at certified concentrations. It is also available as hydrobromide or oxalate salts.
| Supplier | Product Form | Available Formulations | CAS Number | Molecular Formula |
| LGC Standards | Neat, Exact Weight | Powder | 1190003-26-9 | C₂₀H₁₅D₆FN₂O |
| Cerilliant (via Sigma-Aldrich, USA MedPremium) | Solution, Certified Reference Material | 100 µg/mL in methanol (as free base) | 1190003-26-9 | C₂₀H₁₅D₆FN₂O · HBr |
| MedchemExpress | Neat, Oxalate Salt | Powder | 1190003-26-9 | C₂₀H₁₅D₆FN₂O |
| Santa Cruz Biotechnology | Neat | Powder | 1190003-26-9 | C₂₀H₁₅D₆FN₂O |
| Simson Pharma Limited | Oxalate Salt | Powder | 1246819-94-2 | C₂₀H₁₅D₆FN₂O · C₂H₂O₄ |
Quality Specifications
The quality of this compound is paramount for its use as an internal standard. Suppliers typically provide a Certificate of Analysis (CoA) detailing key quality parameters. While specific values are lot-dependent, the following table summarizes the general quality specifications.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥95% (typically >98%) | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) |
| Isotopic Enrichment | Reportable | Mass Spectrometry (MS) |
| Identity Confirmation | Consistent with structure | ¹H-NMR, Mass Spectrometry |
| Concentration (for solutions) | Certified value ± uncertainty (e.g., 100 µg/mL ± 2%) | Gravimetric preparation, validated with LC-MS/MS |
Experimental Protocols
Accurate and reproducible quantification of Citalopram using this compound as an internal standard relies on well-defined experimental protocols. Below are detailed methodologies for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Develosil ODS HG-5, 5 µm, 15 cm x 4.6 mm i.d.).[7]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.[7]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and determine the area of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Quantification in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the use of this compound as an internal standard for the quantification of Citalopram in human serum.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
To 100 µL of serum sample, add 100 µL of a protein precipitation agent (e.g., 0.2 M zinc sulfate).
-
Add 200 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).[8]
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with water containing 0.1% formic acid before injection.[8]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Citalopram: Q1/Q3 (e.g., 325.2 -> 109.0)
-
This compound: Q1/Q3 (e.g., 331.3 -> 109.0)[1]
-
-
-
Quantification: The concentration of Citalopram in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Citalopram
Citalopram's therapeutic effect stems from its selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This action blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter. The elevated serotonin levels then enhance signaling at postsynaptic 5-HT receptors, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[2][3]
Caption: Mechanism of action of Citalopram as a selective serotonin reuptake inhibitor (SSRI).
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of Citalopram in a biological matrix using this compound as an internal standard.
Caption: A generalized workflow for the quantification of Citalopram using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and precision of quantitative analyses of Citalopram. This guide has provided an overview of the key suppliers, quality specifications, and analytical methodologies associated with this compound, offering a valuable resource for scientists and professionals in the field of drug development and analysis. The provided diagrams of the signaling pathway and experimental workflow further clarify its application and mechanism of action.
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 3. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tijer.org [tijer.org]
- 8. agilent.com [agilent.com]
Foundational Research on Deuterated Citalopram Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research and rationale behind the development of deuterated citalopram analogs. While specific preclinical and clinical data on these proprietary compounds are not extensively published, this whitepaper synthesizes the known metabolic pathways of citalopram, the established benefits of deuterium substitution in medicinal chemistry, and detailed potential experimental protocols to provide a comprehensive resource for professionals in drug development.
Introduction: The Rationale for Deuterating Citalopram
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions.[1] It is a racemic mixture of two enantiomers, with the S-enantiomer (escitalopram) being responsible for the therapeutic effect.[1] Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[2] This metabolism leads to the formation of less active or inactive metabolites, such as desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).[3]
The rate of metabolism by these enzymes, particularly the highly polymorphic CYP2C19, can lead to significant inter-individual variability in plasma concentrations of citalopram, affecting both efficacy and tolerability.[4] Individuals who are poor metabolizers of CYP2C19 may have elevated plasma levels, increasing the risk of adverse effects, while ultra-rapid metabolizers may have lower plasma levels, potentially leading to a lack of efficacy at standard doses.[4]
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, offers a promising approach to mitigate these metabolic liabilities. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down the rate of metabolic reactions at the site of deuteration.[5][6] By selectively deuterating the N-demethylation sites of citalopram, it is hypothesized that the rate of metabolism can be reduced, leading to a more consistent pharmacokinetic profile, potentially improved efficacy at lower doses, and a reduced risk of drug-drug interactions.
Expected Pharmacokinetic Improvements: An Illustrative Comparison
While specific data from head-to-head studies of deuterated and non-deuterated citalopram analogs are not publicly available, the known effects of deuteration on drug metabolism allow for the projection of potential pharmacokinetic advantages. The following tables present illustrative, hypothetical data to demonstrate the expected improvements in a deuterated citalopram analog (d-citalopram) compared to citalopram.
Table 1: Illustrative Pharmacokinetic Parameters in Healthy Volunteers (Single 20 mg Dose)
| Parameter | Citalopram | d-Citalopram (Illustrative) | Expected Change |
| Cmax (ng/mL) | 25.1 | 28.5 | ~14% Increase |
| Tmax (hr) | 4.2 | 4.5 | Minimal Change |
| AUC0-inf (ng·hr/mL) | 880 | 1232 | ~40% Increase |
| t1/2 (hr) | 35 | 49 | ~40% Increase |
| CL/F (L/hr) | 22.7 | 16.2 | ~29% Decrease |
Table 2: Illustrative Steady-State Pharmacokinetics in CYP2C19 Poor vs. Extensive Metabolizers (10 mg Daily Dose)
| CYP2C19 Phenotype | Drug | Cavg,ss (ng/mL) | Fluctuation Index |
| Extensive Metabolizer | Citalopram | 35 | 1.2 |
| d-Citalopram | 48 | 1.1 | |
| Poor Metabolizer | Citalopram | 75 | 1.5 |
| d-Citalopram | 65 | 1.2 |
These illustrative data suggest that a deuterated citalopram analog could offer a longer half-life, leading to more stable plasma concentrations and potentially allowing for once-daily dosing with reduced peak-to-trough fluctuations. Furthermore, the impact of CYP2C19 genetic polymorphism may be attenuated, leading to a more predictable dose-response relationship across different patient populations.
Experimental Protocols
This section provides detailed, representative methodologies for the synthesis, in vitro metabolic stability assessment, and bioanalysis of a deuterated citalopram analog. These protocols are based on established methods for similar compounds and serve as a guide for researchers in this field.
Synthesis of a Deuterated Citalopram Analog (d3-Citalopram)
This protocol describes a potential synthesis route for a citalopram analog deuterated at one of the N-methyl groups.
Materials:
-
N-desmethylcitalopram
-
Deuterated methyl iodide (CD3I)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-desmethylcitalopram (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add deuterated methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford d3-citalopram.
-
Confirm the structure and isotopic enrichment by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry.
In Vitro Metabolic Stability Assay
This protocol outlines a method to compare the metabolic stability of a deuterated citalopram analog to its non-deuterated counterpart in human liver microsomes.
Materials:
-
Citalopram and d-citalopram
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., deuterated sertraline)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of citalopram and d-citalopram in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compounds (final concentration 1 µM) with HLM (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining percentage of the parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.
Bioanalytical Method for Quantitation in Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a deuterated citalopram analog and its non-deuterated counterpart in human plasma.
Materials:
-
Human plasma
-
Citalopram and d-citalopram analytical standards
-
Internal standard (e.g., deuterated sertraline)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Spike plasma samples (100 µL) with the internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize MRM transitions for citalopram, d-citalopram, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the analytes in the plasma samples based on the peak area ratio to the internal standard.
-
Signaling Pathways in Antidepressant Action
The therapeutic effects of citalopram and its analogs are mediated by the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This, in turn, triggers a cascade of downstream signaling events that are believed to underlie the long-term therapeutic effects of SSRIs. Two of the most well-studied pathways are the cAMP response element-binding protein (CREB) and the brain-derived neurotrophic factor (BDNF) signaling pathways.
CREB Signaling Pathway
Chronic administration of SSRIs leads to the activation of the CREB signaling pathway.[7][8] Increased serotonin levels activate postsynaptic 5-HT receptors, which, through G-protein coupling, lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates and activates CREB. Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity.[9]
BDNF Signaling Pathway
Brain-derived neurotrophic factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[10] The expression of BDNF is regulated by the CREB pathway.[11] Increased levels of BDNF, resulting from chronic SSRI treatment, bind to its receptor, Tropomyosin receptor kinase B (TrkB).[6] This binding triggers the autophosphorylation of TrkB and the activation of several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[7] These pathways ultimately lead to changes in gene expression and protein synthesis that promote neurogenesis and synaptic remodeling, which are thought to be crucial for the therapeutic effects of antidepressants.[12]
Conclusion
The development of deuterated citalopram analogs represents a rational drug design strategy aimed at improving upon a well-established therapeutic agent. By leveraging the kinetic isotope effect, deuteration has the potential to optimize the pharmacokinetic profile of citalopram, leading to more consistent drug exposure, potentially enhanced efficacy, and a more favorable safety and tolerability profile. While direct comparative data remains proprietary, the foundational principles of deuteration and the known pharmacology of citalopram provide a strong scientific basis for these endeavors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and contribute to this promising area of medicinal chemistry.
References
- 1. Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of 38 Psychotropic Drugs and Relevant Metabolites in Blood using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Population pharmacokinetics model for escitalopram in Chinese psychiatric patients: effect of CYP2C19 and age [frontiersin.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
- 9. The role of CREB and other transcription factors in the pharmacotherapy and etiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
- 11. Frontiers | New Insights Into the Pivotal Role of CREB-Regulated Transcription Coactivator 1 in Depression and Comorbid Obesity [frontiersin.org]
- 12. Future Antidepressant Targets: Neurotrophic Factors and Related Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Citalopram-d6 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other mood disorders. Accurate quantification of citalopram in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Citalopram-d6, is essential for reliable and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of citalopram.
Principle of Method
The method involves the extraction of citalopram and the internal standard, this compound, from a biological matrix, typically plasma or serum. This is followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. The concentration of citalopram in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for sample preparation in bioanalysis.[4][5][6]
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
Citalopram analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 100 ng/mL.[1]
-
Pipette 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.
-
Add 200 µL of the working internal standard solution (this compound in acetonitrile) to the sample.[1]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
In some protocols, the supernatant may be further diluted with water containing 0.1% formic acid before injection.[1]
Caption: Protein Precipitation Workflow for Sample Preparation.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Typical LC Parameters:
| Parameter | Value |
| Column | C18 or C8 (e.g., Zorbax Extend C8, Kinetex Biphenyl, PerkinElmer Brownlee SPP C-18)[2][3][4] |
| Column Temperature | 40 - 50 °C[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate with 0.2% Acetic Acid in Water[2][3][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][3] |
| Flow Rate | 0.4 - 0.5 mL/min[3][4][7] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, which is then decreased over a few minutes to elute the analytes. |
Mass Spectrometry (MS) Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer.
Typical MS/MS Parameters:
| Parameter | Citalopram | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][7] | Electrospray Ionization (ESI), Positive[7] |
| Precursor Ion (m/z) | 325.2[4][8] | 331.1 - 331.3[7][9] |
| Product Ion (m/z) | 109.0 - 109.25[4][7][8] | 109.0[7] |
| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |
| Dwell Time | 100 - 200 ms | 100 - 200 ms |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods using this compound as an internal standard.
| Parameter | Reported Values | Reference |
| Linear Range | 0.1 - 100 ng/mL | [4][6] |
| 10 - 500 ng/mL | [1] | |
| 2.5 - 900 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/L (0.1 ng/mL) | [4][6] |
| 2.5 ng/mL | [2] | |
| Intra-day Precision (%RSD) | < 5.2% | [4][6] |
| < 12.3% | [5] | |
| Inter-day Precision (%RSD) | < 5.2% | [4][6] |
| < 12.3% | [5] | |
| Accuracy (% Bias) | -4.7% to 1.3% | [4][6] |
| < 12.13% | [5] | |
| Recovery | ~89% | [5] |
Citalopram's Mechanism of Action
Citalopram is a selective serotonin reuptake inhibitor (SSRI). Its therapeutic effect is attributed to the potentiation of serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its neurotransmission.
Caption: Simplified diagram of Citalopram's action on serotonin reuptake.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of citalopram in various biological matrices. The protocols and data presented here offer a comprehensive guide for researchers and scientists in developing and validating their own analytical methods for citalopram, ensuring high-quality data for clinical and research applications.
References
- 1. agilent.com [agilent.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Citalopram in Human Plasma by LC-MS/MS and Its Pharmacokinetics [cjph.com.cn]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Quantitative Analysis of Citalopram using Citalopram-d6 Internal Standard
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. Accurate and reliable quantification of citalopram in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. This document provides a detailed analytical method for the determination of citalopram in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated analog, Citalopram-d6, as an internal standard to ensure high accuracy and precision.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a simple and efficient protein precipitation method for the extraction of citalopram from serum or plasma samples.[1][2]
Materials:
-
Human serum or plasma samples
-
Citalopram and this compound analytical standards
-
Acetonitrile (HPLC grade)
-
0.2 M Zinc Sulfate solution
-
Water with 0.1% Formic Acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum or plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of 0.2 M zinc sulfate solution and vortex for 10 seconds.
-
Add 200 µL of acetonitrile containing the internal standard (this compound) at a concentration of 100 ng/mL.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 with water containing 0.1% formic acid.[1]
-
Transfer the final diluted sample to a 96-well plate or autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of citalopram and its internal standard.
Instrumentation:
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[5] |
| Gradient | Start at 35% B, hold for 1 min, increase to 95% B over 2 min, hold for 1 min, return to 35% B and equilibrate for 2 min. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Multiple Reaction Monitoring (MRM) Transitions | Citalopram: 325.2 -> 109.0; this compound: 331.3 -> 109.0[1][6] |
| Collision Energy (CE) | Optimized for the specific instrument, typically around 25 eV for Citalopram[1] |
| Source Temperature | 400 °C[5] |
| Nebulizer Pressure | 50 psi[4] |
Data Presentation
Method Validation Summary
The analytical method was validated according to established guidelines to ensure its reliability for the intended application. The key validation parameters are summarized below.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Citalopram | 1.0 - 230[5] | ≥ 0.99[5] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 15 | < 15 | 90 - 110 |
| Medium QC | 50 | < 15 | < 15 | 90 - 110 |
| High QC | 200 | < 15 | < 15 | 90 - 110 |
Note: The precision and accuracy values are typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery
| Analyte | Recovery (%) |
| Citalopram | 98.65 - 101.72[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of citalopram in biological samples.
Caption: Citalopram Analysis Workflow
Logical Relationship of Method Components
This diagram shows the logical connection between the different components of the analytical method.
Caption: Method Component Relationships
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Techniques for the Analysis of Citalopram and its Deuterated Internal Standard (Citalopram-d6) in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depression and other mood disorders.[1] Accurate quantification of Citalopram in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. To ensure analytical accuracy, a stable isotope-labeled internal standard, such as Citalopram-d6, is commonly employed.[2]
Effective sample preparation is a critical first step to remove interfering substances from the biological matrix (e.g., plasma, blood, saliva), concentrate the analyte, and ensure compatibility with the analytical instrument, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document provides an overview and detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Overview of Key Sample Preparation Techniques
-
Protein Precipitation (PPT): A straightforward and rapid method where an organic solvent is added to the sample to denature and precipitate proteins. The supernatant containing the analyte is then separated for analysis. It is a simple but often less clean method.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The analyte is partitioned from the aqueous biological sample into an organic solvent, leaving many endogenous interferences behind.
-
Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to isolate analytes from a liquid sample. It involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. SPE generally produces the cleanest extracts.[3]
Data Presentation: Comparison of Techniques
The selection of a sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes quantitative performance data from various published methods for Citalopram analysis.
| Technique | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Precision (% RSD) | Reference |
| Protein Precipitation | Human Plasma | Not specified | 0.10 ng/mL | < 5.2% | [4] |
| Liquid-Liquid Extraction | Human Plasma | ~77% | 0.96 ng/mL | < 7% | [5][6] |
| Liquid-Liquid Extraction | Human Saliva | 94% | 8.0 ng/mL | Not specified | [6] |
| Solid-Phase Extraction | Human Saliva | > 90% | 4.0 ng/mL | Not specified | [6] |
| Solid-Phase Extraction | Human Plasma | 69 - 102% | 0.03 - 0.63 µg/mL | Not specified | [7] |
| Microwave-Assisted Ext. | Whole Blood | 77.4 ± 2.7% | Not specified | Not specified | [8] |
Experimental Protocols
Protein Precipitation (PPT) using Acetonitrile
This protocol is a fast and simple method suitable for high-throughput analysis. It is based on the procedure described for the LC-MS/MS determination of Citalopram in human plasma.[4]
Workflow Diagram: Protein Precipitation
Methodology:
-
Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the working solution of the internal standard (this compound).
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer the solution to an HPLC vial for injection.
Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract than PPT and is based on the extraction of Citalopram using an organic solvent, followed by back-extraction for further purification.[5]
Workflow Diagram: Liquid-Liquid Extraction
Methodology:
-
Place 1 mL of plasma into a screw-cap glass tube.
-
Add the internal standard (this compound) and a suitable buffer or base (e.g., 1M NaOH) to alkalinize the sample, ensuring Citalopram is in its uncharged form.
-
Add 5 mL of an appropriate organic solvent, such as hexane-isoamyl alcohol (98:2 v/v).[5]
-
Cap the tube and vortex or mechanically shake for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase.
-
Transfer the final solution to an HPLC vial for analysis.
Solid-Phase Extraction (SPE)
This protocol describes a general procedure for extracting Citalopram using a reversed-phase SPE cartridge, such as a C18 or a polymeric sorbent (e.g., Oasis HLB). This method yields a very clean extract and allows for sample concentration.[6][7]
Workflow Diagram: Solid-Phase Extraction
Methodology:
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of an acidic buffer (e.g., 4% phosphoric acid) to aid in protein disruption and analyte ionization. Add the this compound internal standard and vortex.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of purified water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove salts and other polar interferences while retaining the analytes.
-
Elution: Elute the Citalopram and this compound from the cartridge using 2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
References
- 1. ipindexing.com [ipindexing.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of citalopram in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Application Note: High-Throughput Analysis of Citalopram and Citalopram-d6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antidepressant drug Citalopram and its deuterated internal standard, Citalopram-d6, in human plasma. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. Accurate and reliable quantification of Citalopram in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy of the results. This document provides a detailed protocol for the separation and quantification of Citalopram and this compound using LC-MS/MS.
Experimental
Materials and Reagents
-
Citalopram and this compound standards were of high purity (≥98%).
-
Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) were of LC-MS grade.
-
Human plasma was sourced from authorized suppliers.
Sample Preparation
A simple protein precipitation method was employed for sample preparation. To 200 µL of human plasma, 400 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant was diluted with water prior to injection into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation was performed on a C18 analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, was utilized to achieve optimal separation of the analytes.
Mass Spectrometry
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analytes were monitored using multiple reaction monitoring (MRM).
Data Presentation
The following table summarizes the key quantitative parameters of the LC-MS/MS method for the analysis of Citalopram and this compound.
| Parameter | Citalopram | This compound |
| Linearity Range | 0.2 - 100 ng/mL[1] | N/A |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | N/A |
| Intra-day Precision (%CV) | < 11.5%[1] | N/A |
| Inter-day Precision (%CV) | < 11.5%[1] | N/A |
| Accuracy (%) | Within ±8%[1] | N/A |
| Recovery (%) | ~89%[2] | N/A |
Detailed Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Citalopram and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Citalopram stock solution in a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 100 ng/mL.[3]
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 400 µL of the this compound internal standard working solution to each tube.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and dilute 1:1 with water containing 0.1% formic acid.[1][3]
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent RapidFire 360 or equivalent |
| Column | Zorbax XDB C18, 2.1 x 30 mm, 3.5 µm or equivalent[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6490 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Citalopram: 325.3 → 109.0, this compound: 331.3 → 112.0 (example transitions, should be optimized) |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Citalopram.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Citalopram in human plasma, with this compound as the internal standard. The simple sample preparation and fast chromatographic runtime make it highly suitable for high-throughput applications in a research setting.
References
- 1. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Citalopram-d6 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder and other mood disorders.[1][2] Therapeutic Drug Monitoring (TDM) of citalopram is crucial for optimizing treatment efficacy and minimizing toxicity, as inter-individual variability in pharmacokinetics can lead to significant differences in patient response and adverse effects.[3][4] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, and Citalopram-d6, a deuterated analog of citalopram, is an ideal internal standard for TDM assays. Its use ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[5]
This document provides detailed application notes and protocols for the use of this compound in TDM assays, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7]
Citalopram Metabolism and Mechanism of Action
Citalopram is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[1][8][9] The major metabolites are desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).[1][2] Citalopram exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter in the brain.[2][8][10]
Below is a diagram illustrating the metabolic pathway of Citalopram.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences from the biological matrix and ensuring accurate quantification. Protein precipitation is a simple and widely used technique for plasma and serum samples.[11][12]
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is suitable for high-throughput analysis of plasma or serum samples.[13][14]
-
Sample Collection: Collect whole blood in either a plain red-top tube (for serum) or a lavender-top EDTA tube (for plasma).[15] Do not use serum separator tubes.[15]
-
Sample Processing: Centrifuge the blood sample to separate the serum or plasma from the cells.[15]
-
Aliquoting: Transfer a 50 µL aliquot of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the working internal standard solution (this compound in methanol or acetonitrile) to each sample, calibrator, and quality control sample.
-
Precipitation: Add 150 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1-3 minutes to ensure thorough mixing and protein precipitation.[16]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[13]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of citalopram. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Citalopram | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 325.1 | 331.3 |
| Product Ion (m/z) | 109.0 | 109.0 |
| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA).[17][18][19][20] The following tables summarize key validation parameters for a typical citalopram TDM assay using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Citalopram | 1 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Citalopram | LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low | 3 | < 10 | < 10 | ± 15 | |
| Medium | 50 | < 10 | < 10 | ± 15 | |
| High | 400 | < 10 | < 10 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Citalopram | Low | 3 | 85 - 115 | 85 - 115 |
| High | 400 | 85 - 115 | 85 - 115 |
Experimental Workflow
The following diagram illustrates the overall workflow for a typical TDM assay for citalopram using this compound.
References
- 1. Citalopram - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical toxicology of citalopram after acute intoxication with the sole drug or in combination with other drugs: overview of 26 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of racemic citalopram: a 5-year experience in Sweden, 1992-1997 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
- 9. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 19. fda.gov [fda.gov]
- 20. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
application of Citalopram-d6 in forensic toxicology
An in-depth examination of the reveals its critical role as an internal standard for the accurate quantification of citalopram in biological matrices. This deuterated analog of citalopram is an ideal choice for mass spectrometry-based analytical methods, primarily due to its chemical and physical similarities to the analyte, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation.
Application in Forensic Toxicology
Citalopram-d6 is employed to enhance the reliability and accuracy of quantitative analyses of citalopram in postmortem and antemortem samples, such as blood, plasma, and tissue homogenates. In forensic toxicology, the precise measurement of citalopram concentrations is vital for determining the cause and manner of death, assessing potential drug involvement in criminal cases, and monitoring compliance or overdose in clinical settings. The use of a stable isotope-labeled internal standard like this compound is considered best practice as it effectively compensates for variations in sample preparation and instrumental analysis, including matrix effects that can suppress or enhance the analyte signal.
Quantitative Data Summary
The following table summarizes the validation parameters for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of citalopram using this compound as an internal standard. The data presented is a composite from various validated methods and serves as a representative example.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Two common sample preparation techniques employed in forensic toxicology for the analysis of citalopram are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput screening.
-
Sample Preparation:
-
Pipette 100 µL of the biological sample (e.g., whole blood, plasma) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Sample Pre-treatment:
-
Pipette 500 µL of the biological sample into a glass tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of an appropriate elution solvent (e.g., 2% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Citalopram: 325.2 -> 109.1 (Quantifier), 325.2 -> 262.2 (Qualifier)
-
This compound: 331.2 -> 115.1 (Quantifier)
-
Visualizations
Citalopram's Mechanism of Action: Serotonin Reuptake Inhibition
Citalopram is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT) in the presynaptic neuron.[1] This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1]
Caption: Citalopram blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.
Experimental Workflow for Citalopram Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of citalopram in forensic toxicology samples using this compound as an internal standard.
Caption: Workflow for the forensic analysis of citalopram using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Citalopram-d6 in HPLC
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to Citalopram-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and remedy common problems leading to suboptimal peak shapes in their chromatograms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter during the HPLC analysis of this compound.
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue, particularly with basic compounds like Citalopram.
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Citalopram, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the silanol groups. A lower pH (e.g., pH 2-3) will protonate the silanols, reducing their interaction with the protonated this compound.[3] Conversely, a mid-range pH (e.g., pH 7) can also be effective.[4][5] It is crucial to operate within the pH stability range of your column.
-
Solution 2: Use of an End-Capped Column: Employ a column that has been "end-capped," a process that minimizes the number of accessible silanol groups.[1]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3][6]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[3] If the problem persists, the column may need to be replaced.
-
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for this compound peak tailing.
Q2: My this compound peak is fronting. What does this indicate and what should I do?
Peak fronting, where the front of the peak is less steep than the back, is a less common issue but can still compromise data quality.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase.[7] If this is not feasible, ensure the injection solvent is weaker than the mobile phase.
-
-
Column Overloading: While often associated with tailing, severe overloading can sometimes manifest as fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Collapse: A collapsed column bed can lead to peak fronting.[8] This is a more severe issue and often requires column replacement.
Troubleshooting Workflow for Peak Fronting:
Caption: Troubleshooting workflow for this compound peak fronting.
Q3: My this compound peak is split or shouldered. How can I resolve this?
Split or shouldered peaks suggest that the analyte is being separated into two or more bands as it passes through the column.
Potential Causes & Solutions:
-
Column Void: A void or channel at the head of the column is a common cause of split peaks.[9] This can be caused by pressure shocks or dissolution of the silica bed at high pH.
-
Solution: If possible, reverse-flush the column (check manufacturer's instructions). If this does not resolve the issue, the column will likely need to be replaced. Using a guard column can help protect the analytical column.
-
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system can partially block the inlet frit of the column, causing poor sample distribution.[10]
-
Solution: Reverse-flush the column. If the problem persists, the frit may need to be replaced, or the entire column. An in-line filter installed before the column can prevent this.[10]
-
-
Sample Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection needle depth, can lead to improper sample introduction onto the column.
-
Solution: Perform maintenance on the autosampler, including cleaning or replacing the needle and ensuring correct alignment.
-
-
Co-eluting Interference: It is possible that an impurity or a related compound is co-eluting with your this compound peak.
-
Solution: Review the sample preparation process for potential sources of contamination. Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks.
-
Troubleshooting Workflow for Split Peaks:
References
- 1. mastelf.com [mastelf.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. labveda.com [labveda.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
resolving matrix effects in Citalopram-d6 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the quantification of Citalopram-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts. Matrix effects occur when these components interfere with the ionization of this compound and the target analyte, Citalopram, in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.
Q2: What are the primary causes of matrix effects in plasma or serum samples?
A2: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression. These endogenous components can co-extract with the analytes of interest during sample preparation and often elute in the same chromatographic window, competing for ionization and reducing the analyte signal. Other potential sources of interference include endogenous compounds from the sample and exogenous substances introduced during sample preparation.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Matrix effects can be evaluated by comparing the analytical response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solvent.[1] A significant difference between these responses indicates the presence of matrix effects. Regulatory guidelines often recommend testing at least six different sources of the biological matrix to assess the variability of these effects. A common method involves a post-extraction spike where a known amount of the analyte is added to the extracted blank matrix and the response is compared to a pure standard solution of the same concentration.[1]
Q4: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative LC-MS bioanalysis.[2] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound During Solid-Phase Extraction (SPE)
Symptoms:
-
Low signal intensity for this compound and the analyte.
-
Inconsistent and non-reproducible results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Sorbent Selection | Ensure the SPE sorbent chemistry is appropriate for Citalopram, which is a basic compound. Reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are often suitable. |
| Improper Sample pH | Adjust the pH of the sample to ensure Citalopram is in its neutral form for optimal retention on a reversed-phase sorbent or in its charged form for an ion-exchange sorbent. |
| Inadequate Sorbent Conditioning/Equilibration | Follow the manufacturer's protocol for sorbent conditioning and equilibration to ensure proper wetting and activation of the stationary phase. |
| Sample Breakthrough During Loading | The sample loading flow rate may be too high, or the sample solvent may be too strong, causing the analyte to pass through the cartridge without being retained. Reduce the flow rate and/or dilute the sample with a weaker solvent. |
| Inefficient Elution | The elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the organic content or modify the pH of the elution solvent to facilitate complete elution. |
Issue 2: Significant Ion Suppression Observed for this compound
Symptoms:
-
Low analyte signal despite acceptable recovery.
-
High variability in results between different sample lots.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution with Phospholipids | Optimize the chromatographic method to achieve better separation between Citalopram and phospholipids. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a phospholipid removal plate during sample preparation. |
| Ineffective Sample Cleanup | The chosen sample preparation method (e.g., protein precipitation) may not be sufficient to remove interfering matrix components. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| High Sample Concentration | If the sample is too concentrated, it can lead to increased matrix effects. Diluting the sample can sometimes reduce ion suppression, provided the analyte concentration remains above the limit of quantification.[3] |
| Ionization Source Issues | The electrospray ionization (ESI) source is more susceptible to matrix effects.[2] If possible, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to ion suppression.[2] |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Citalopram from various studies, providing a benchmark for expected performance with different sample preparation techniques.
Table 1: Comparison of Recovery for Citalopram using Different Extraction Methods
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Saliva | Citalopram | 95 - 98 | [4] |
| Liquid-Liquid Extraction (LLE) | Saliva | Citalopram | 92 - 97 | [4] |
| Protein Precipitation | Plasma | Citalopram | 90.9 - 101.5 | [5] |
| Solid-Phase Extraction (SPE) | Serum | R/S-citalopram | 81 - 91 | [6] |
Table 2: Matrix Effect Data for Citalopram
| Matrix | Analyte | Matrix Effect (%) | Internal Standard Correction | Reference |
| Serum | R/S-citalopram | 96 - 98 | Not applied | [6] |
| Serum | R/S-citalopram | 96 - 101 | Corrected with S-citalopram-d6 | [6] |
| Serum | Citalopram | 85 - 118 | Applied | [7] |
Note: A matrix effect value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Citalopram from Saliva
This protocol is based on a method that demonstrated high recovery for Citalopram.[4]
Materials:
-
Discovery C18 SPE cartridges
-
Methanol
-
Deionized water
-
Formic acid
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Centrifuge 1 mL of saliva at 8,000 g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water adjusted to pH 3.5 with formic acid to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute Citalopram and this compound from the cartridge with 0.5 mL of methanol.
-
Analysis: The eluate is then ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Citalopram from Saliva
This protocol provides an alternative to SPE for sample cleanup.[4]
Materials:
-
Dichloromethane
-
Centrifuge tubes
Procedure:
-
Extraction: Transfer 1 mL of saliva into a plastic tube and add 3 mL of dichloromethane.
-
Mixing: Shake the mixture for 20 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 8,000 g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting matrix effects in this compound quantification.
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Caption: Strategies for mitigating ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Citalopram-d6 Extraction Recovery
Welcome to the technical support center for optimizing the extraction recovery of Citalopram-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound from biological matrices.
Q1: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?
A1: Low recovery in SPE can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:
-
Suboptimal pH: The pH of the sample and solutions is critical for efficient extraction. Citalopram is a basic compound, so ensuring the sample is at a pH above its pKa (approximately 9.5) will keep it in a neutral, less polar form, enhancing its retention on a reversed-phase sorbent. Conversely, for elution, an acidic mobile phase will protonate the molecule, increasing its polarity and facilitating its release from the sorbent.[1][2]
-
Inappropriate Sorbent Choice: The choice of SPE cartridge is crucial. For this compound, reversed-phase sorbents like C8 or C18 are commonly used.[3][4] Polymeric sorbents can also be effective. If you are using a non-polar sorbent, ensure your sample is loaded in a highly aqueous environment to promote retention.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increasing the organic solvent percentage (e.g., methanol or acetonitrile) in the elution solution can improve recovery.[5] The addition of a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the elution solvent can also significantly improve recovery by protonating the analyte.[3][4]
-
Drying of the Sorbent Bed: For silica-based sorbents, it is critical to prevent the sorbent bed from drying out between the conditioning, equilibration, and sample loading steps. Drying can lead to channeling and reduced interaction between the analyte and the stationary phase, resulting in poor recovery.[5]
-
Flow Rate: A high flow rate during sample loading can prevent adequate interaction between this compound and the sorbent, leading to breakthrough and lower recovery. Optimizing to a slower, controlled flow rate is recommended.
Below is a troubleshooting workflow to diagnose the cause of low SPE recovery:
Q2: My this compound recovery is inconsistent between samples. What could be causing this variability?
A2: Inconsistent recovery often points to a lack of precise control over the extraction parameters. Key areas to investigate include:
-
Inconsistent pH Adjustment: Small variations in the pH of individual samples can lead to significant differences in recovery. Ensure precise and consistent pH adjustment for all samples.
-
Variable Flow Rates: If using a vacuum manifold, ensure a consistent vacuum is applied to all wells to maintain a uniform flow rate.
-
Matrix Effects: Biological matrices like plasma can vary between subjects, leading to differences in extraction efficiency. Matrix effects can be mitigated by using a more rigorous cleanup step or by switching to a more selective extraction technique.
-
Incomplete Solvent Evaporation/Reconstitution: If an evaporation step is used, ensure complete and consistent drying of the eluate. Subsequently, ensure the residue is fully redissolved in the reconstitution solvent by vortexing thoroughly.
Q3: Can I use Liquid-Liquid Extraction (LLE) for this compound? What are the key parameters to optimize?
A3: Yes, LLE is a viable method for this compound extraction. Key optimization parameters include:
-
pH of the Aqueous Phase: As with SPE, the pH of the sample should be adjusted to be basic (pH > 9.5) to ensure this compound is in its neutral form, facilitating its transfer to the organic phase.[6]
-
Choice of Organic Solvent: A water-immiscible organic solvent in which this compound has high solubility should be chosen. Common choices include hexane, ethyl acetate, and mixtures like hexane-isoamyl alcohol.[6][7]
-
Back-Extraction: For cleaner extracts, a back-extraction step can be employed. After the initial extraction into the organic solvent, the this compound can be back-extracted into an acidic aqueous solution (e.g., 0.02 M HCl).[7] This helps to remove neutral and acidic interferences.
-
Phase Separation: Ensure complete separation of the aqueous and organic phases to avoid contamination and loss of analyte. Centrifugation can aid in breaking up emulsions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add an appropriate amount of this compound internal standard.
-
Vortex mix for 30 seconds.
-
Adjust the sample pH to > 9.5 with a suitable base (e.g., ammonium hydroxide).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[5]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be used for further cleanup, but care must be taken to avoid premature elution of the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol containing 0.1% acetic acid).[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a general LLE procedure that can be adapted.
-
Sample Preparation:
-
To 1 mL of human plasma, add the internal standard.
-
Make the sample alkaline by adding a suitable base (e.g., 1 M NaOH) to achieve a pH > 9.5.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., hexane:isoamyl alcohol, 98:2 v/v).[7]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Phase Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Back-Extraction (Optional, for cleaner sample):
-
Add 200 µL of 0.02 M HCl to the collected organic phase.[7]
-
Vortex for 2 minutes.
-
Centrifuge for 5 minutes.
-
The analyte will now be in the lower aqueous phase.
-
-
Final Preparation for Analysis:
-
If back-extraction was performed, inject the aqueous phase directly.
-
If no back-extraction was done, evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Data Summary
The following tables summarize reported recovery data for Citalopram extraction under various conditions.
Table 1: Solid-Phase Extraction Recovery of Citalopram
| SPE Cartridge | Wash Solvent | Elution Solvent | Recovery (%) | Reference |
| C18 | Redistilled water with formic acid (pH 3.5) | Methanol | > 90% | [4] |
| C18 | Not specified | Methanol with 0.1% acetic acid | 98.00% | [3] |
| Discovery C18 | Redistilled water with formic acid (pH 3.5) | Methanol | 95-98% | [4] |
Table 2: Liquid-Liquid Extraction Recovery of Citalopram
| Extraction Solvent | Recovery (%) | Reference |
| Dichloromethane | 92-97% | [4] |
| Ethyl Acetate (Microwave-Assisted) | ~77.4% | [6] |
| Hexane-isoamyl alcohol (98:2 v/v) | Not explicitly stated, but method was successful for pharmacokinetic study analysis | [7] |
References
- 1. archivepp.com [archivepp.com]
- 2. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 6. d-nb.info [d-nb.info]
- 7. Rapid determination of citalopram in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in using Citalopram-d6 as an internal standard
Welcome to the technical support center for the use of Citalopram-d6 as an internal standard in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common pitfalls encountered during its use in experiments, particularly with LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the antidepressant drug, Citalopram. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of citalopram and other selective serotonin reuptake inhibitors (SSRIs) in biological matrices like plasma and serum.[1][2][3] Its structural similarity and mass shift due to the deuterium labels allow it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the most common issues observed when using this compound as an internal standard?
The most frequently encountered problems include:
-
Internal Standard Response Variability: Inconsistent peak areas for this compound across a batch of samples.
-
Matrix Effects: Suppression or enhancement of the this compound signal due to co-eluting components from the biological matrix.[4][5]
-
Interference: Overlapping signals from metabolites of citalopram or other co-administered drugs.
-
Stability Issues: Degradation of this compound during sample storage or processing.
-
Isotopic Purity and Exchange: Presence of unlabeled citalopram in the this compound standard or exchange of deuterium atoms with hydrogen.
Q3: What level of variability in the internal standard response is considered acceptable?
While there is no universal consensus, a common practice is to consider internal standard responses acceptable if they are within 50% to 150% of the mean response of the calibration standards and quality control samples in the same analytical run.[6] However, significant systematic variation between unknown samples and calibrators warrants investigation even within these limits.[7]
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
Symptoms:
-
Randomly high or low peak areas for this compound across the analytical run.
-
Drifting (gradual increase or decrease) of the internal standard signal over the course of the run.
-
Coefficient of variation (%CV) for the internal standard response exceeds 15-20%.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Inconsistent Sample Preparation | Review the sample extraction or protein precipitation procedure for consistency. | Ensure precise and consistent pipetting of the internal standard solution into all samples. Thoroughly vortex all samples after adding the internal standard. |
| Injector Issues | Check the autosampler for air bubbles in the syringe or sample loop. Perform an injector wash. | Purge the injector to remove any air bubbles. If the problem persists, the injector seals or rotor may need maintenance. |
| Matrix Effects | Analyze this compound in a neat solution versus post-extraction spiked matrix samples to calculate the matrix factor. | Optimize the chromatographic method to separate this compound from interfering matrix components. Consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation). |
| Instrument Instability | Monitor the mass spectrometer's source conditions (e.g., spray stability, temperature, gas flows). | Clean the ion source and ensure stable spray. Check for fluctuations in gas supplies. |
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Symptoms:
-
QC sample concentrations are consistently biased high or low.
-
High %CV for replicate QC sample measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Inaccurate Internal Standard Concentration | Verify the concentration of the this compound stock and working solutions. | Prepare fresh this compound solutions from a reliable stock and re-analyze the batch. |
| Interference from Metabolites | Analyze blank matrix samples from subjects dosed with citalopram to check for interfering peaks at the retention time of this compound. | Optimize the chromatography to separate the internal standard from any interfering metabolites. If separation is not possible, a different internal standard may be required. |
| Isotopic Contribution | Assess the contribution of the unlabeled analyte in the deuterated standard, which should not be more than 5% of the analyte response at the Lower Limit of Quantification (LLOQ). | If the contribution is significant, a higher purity this compound standard should be sourced. |
| Analyte Instability | Perform freeze-thaw and bench-top stability experiments for both the analyte and this compound in the biological matrix. | Optimize storage and handling conditions. Ensure samples are processed promptly after thawing. |
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods using this compound as an internal standard.
Table 1: Intra- and Inter-day Precision and Accuracy for the Analysis of SSRIs using this compound as a Common Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Citalopram | 10 | 101.55 | 8.48 | 103.57 | 8.51 |
| 500 | 93.72 | 8.71 | 97.20 | 4.50 | |
| N-desmethyl citalopram | 10 | 103.11 | 5.43 | 102.19 | 6.21 |
| 500 | 95.88 | 7.12 | 98.45 | 5.33 | |
| Fluoxetine | 10 | 98.76 | 6.98 | 101.03 | 7.84 |
| 500 | 102.43 | 4.56 | 99.87 | 5.12 | |
| Norfluoxetine | 10 | 105.21 | 8.11 | 104.32 | 8.99 |
| 500 | 96.54 | 6.32 | 97.88 | 5.76 | |
| Sertraline | 10 | 100.92 | 7.54 | 102.76 | 8.23 |
| 500 | 98.23 | 5.87 | 99.12 | 6.01 | |
| Paroxetine | 10 | 104.32 | 6.78 | 103.11 | 7.45 |
| 500 | 97.89 | 4.99 | 98.54 | 5.23 |
Data adapted from a study using an Agilent RapidFire High-Throughput Mass Spectrometry system.[3]
Table 2: Matrix Effect Evaluation in Human Serum
| Analyte | Concentration Level | Mean Matrix Effect (%) |
| Bupropion | Low & High | 62 - 101 |
| Citalopram | Low & High | 85 - 118 |
| Desipramine | Low & High | 82 - 106 |
| Imipramine | Low & High | 71 - 110 |
| Olanzapine | Low & High | 46 - 119 |
| Sertraline | Low & High | 71 - 89 |
| Vilazodone | Low & High | 79 - 107 |
This table illustrates the range of matrix effects observed for different antidepressants when quantified using LC-MS/MS. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. The use of a suitable internal standard like this compound can help compensate for these effects.[2]
Experimental Protocols
Protocol: Quantification of Citalopram in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Materials and Reagents:
-
Citalopram reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Zinc Sulfate (0.2 M)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Citalopram and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Citalopram stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of 0.2 M zinc sulfate and vortex for 10 seconds.
-
Add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant 1:10 with water containing 0.1% formic acid.
-
Inject the final solution into the LC-MS/MS system.[3]
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 2.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Citalopram: e.g., m/z 325.2 -> 109.1
-
This compound: e.g., m/z 331.3 -> 109.0[8]
-
5. Data Analysis:
-
Integrate the peak areas for both Citalopram and this compound.
-
Calculate the peak area ratio (Citalopram peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Citalopram in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of Citalopram.
Caption: Troubleshooting workflow for this compound signal variability.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. ovid.com [ovid.com]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Citalopram-d6 Concentration for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citalopram-d6 in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound as an internal standard (IS) in LC-MS/MS assays?
A1: The concentration of this compound should ideally be similar to the concentration of the analyte of interest in the middle of its calibration range. A commonly reported concentration for this compound in serum or plasma samples is 100 ng/mL.[1] However, the optimal concentration will depend on the specific assay's linear range for Citalopram and the sensitivity of the mass spectrometer.
Q2: How should I prepare my stock solution of this compound?
A2: this compound is typically supplied as a neat powder or in a pre-made solution. For a powder, dissolve it in a suitable organic solvent like methanol or acetonitrile to prepare a high-concentration stock solution (e.g., 1 mg/mL). This stock solution can then be serially diluted with the same solvent or a solvent compatible with your mobile phase to create working solutions at the desired concentration for spiking into samples.
Q3: Can I use this compound to quantify other SSRIs besides Citalopram?
A3: Yes, this compound has been successfully used as a common internal standard for the simultaneous measurement of multiple selective serotonin reuptake inhibitors (SSRIs) in a single assay.[1] This is because its chemical properties and ionization efficiency are similar enough to other SSRIs to effectively compensate for variability during sample preparation and analysis.
Q4: What are the common MS/MS transitions for Citalopram and this compound?
A4: While specific transitions should be optimized on your instrument, common multiple reaction monitoring (MRM) transitions are:
-
Citalopram: 325.3 → 109.0
-
This compound: 331.3 → 109.0[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area | Inconsistent sample preparation (e.g., pipetting errors). | Ensure consistent and accurate pipetting of the internal standard into all samples. Use a calibrated pipette and ensure thorough mixing after addition. |
| Matrix effects from the biological sample. | Optimize the sample clean-up procedure. Consider solid-phase extraction (SPE) for cleaner extracts compared to simple protein precipitation. Also, adjust chromatographic conditions to separate this compound from co-eluting matrix components. | |
| Instrument instability. | Check for fluctuations in the mass spectrometer's spray stability or detector response. Run a system suitability test with a standard solution of this compound to assess instrument performance. | |
| Poor Peak Shape for this compound | Incompatible solvent for injection. | Ensure the final sample solvent is compatible with the mobile phase. A high percentage of strong organic solvent in the sample can lead to peak distortion. Consider a solvent exchange step if necessary. |
| Column degradation. | Inspect the column for signs of degradation or blockage. If necessary, flush the column or replace it. | |
| This compound Signal Suppression or Enhancement | Co-elution of matrix components. | Modify the chromatographic gradient to better separate this compound from interfering compounds. A shallower gradient or a different organic modifier may improve resolution. |
| Ion source contamination. | Clean the ion source of the mass spectrometer. Contamination can lead to inconsistent ionization and signal instability. | |
| Inaccurate Quantification of Citalopram | Incorrect concentration of this compound working solution. | Prepare a fresh working solution of this compound from the stock solution and re-run the affected samples. Verify the concentration of the stock solution. |
| Degradation of Citalopram or this compound. | Assess the stability of both the analyte and internal standard in the sample matrix and during storage. Forced degradation studies can help identify potential stability issues. |
Experimental Protocols
Protocol: Quantification of Citalopram in Human Serum using this compound by LC-MS/MS
This protocol is a synthesized example based on common practices and may require optimization for your specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Citalopram and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ultrapure water
-
Drug-free human serum
-
Zinc sulfate solution (0.2 M)
2. Preparation of Solutions:
-
Citalopram and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol.
-
Citalopram Calibration Standards: Serially dilute the Citalopram stock solution with drug-free human serum to prepare calibration standards at concentrations ranging from 10 to 500 ng/mL.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample (calibrator, QC, or unknown), add 100 µL of 0.2 M zinc sulfate solution and vortex.
-
Add 200 µL of the this compound working solution (100 ng/mL in acetonitrile) to each sample.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant 1:10 with water containing 0.1% formic acid.
-
Transfer to a 96-well plate for injection.
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Citalopram: 325.3 → 109.0
-
This compound: 331.3 → 109.0
-
5. Data Analysis:
-
Integrate the peak areas for both Citalopram and this compound.
-
Calculate the peak area ratio (Citalopram/Citalopram-d6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Citalopram in unknown samples using the regression equation from the calibration curve.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Citalopram and this compound
| Parameter | Citalopram | This compound |
| Precursor Ion (m/z) | 325.3 | 331.3 |
| Product Ion (m/z) | 109.0 | 109.0 |
| Collision Energy (eV) | 24 | 24 |
| Cone Voltage (V) | 70 | 70 |
| Linear Range | 10 - 500 ng/mL[1] | N/A |
| LOD | < 5 ng/mL[1] | N/A |
Visualizations
Caption: Experimental workflow for Citalopram quantification.
Caption: Troubleshooting logic for high internal standard variability.
References
Validation & Comparative
A Comparative Guide to the Method Validation of a Citalopram Assay Utilizing Citalopram-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated methods for the quantification of citalopram in biological matrices, with a specific focus on assays employing Citalopram-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a crucial strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision. This document summarizes key performance characteristics from various validated methods and provides detailed experimental protocols to aid researchers in the selection and implementation of a suitable citalopram assay.
Comparative Performance of Validated Citalopram Assays
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for citalopram analysis. These methods utilize different sample preparation techniques and chromatographic conditions but share the common use of a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of Citalopram Assays
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 1 - 50 | 1 | > 0.99 | [1] |
| LC-MS/MS | Human Plasma | 0.2 - 100 | 0.2 | Not Reported | [2] |
| LC-MS/MS | Mice Plasma | 32.4 - 973.2 | 32.4 | Not Reported | [3] |
| LC-MS/MS | Human Plasma | 0.10 - 100 | 0.10 | > 0.99 | [4] |
| RP-HPLC | Bulk Drug | 5 - 20 µg/mL | 1.324 µg/mL | 0.9991 | [5] |
| RP-HPLC-PDA | Bulk/Dosage Forms | 5 - 25 µg/mL | Not Reported | 0.997 | [6] |
Table 2: Accuracy and Precision of Citalopram Assays
| Analytical Method | Biological Matrix | QC Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | Low, Medium, High | < 12.30 | < 12.30 | < 12.13 | [1] |
| LC-MS/MS | Serum | Four Levels | ≤ 9.2 | ≤ 14.8 | Not Reported | [7] |
| LC-MS/MS | Mice Plasma | Not Specified | < 15 | < 15 | Within ±15 | [3] |
| LC-MS/MS | Human Plasma | 0.25, 8.00, 90.0 | < 5.2 | < 5.2 | -4.7 to 1.3 | [4] |
| RP-HPLC | Not Specified | 10 µg/mL | < 2 | < 2 | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of an analytical method. Below are representative experimental protocols for key validation experiments based on established guidelines from regulatory bodies like the FDA and EMA.[8][9]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting citalopram from plasma samples.[2][4][10]
-
Objective: To remove proteins from the biological matrix that can interfere with the analysis.
-
Procedure:
-
To a 200 µL aliquot of plasma, add 400 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
Objective: To chromatographically separate citalopram and this compound from other matrix components and to detect and quantify them with high selectivity and sensitivity.
-
Typical Parameters:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used for the separation of citalopram.[1][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is often employed.[1][2]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is standard.
-
MRM Transitions:
-
Citalopram: m/z 325.2 → 109.1
-
This compound: m/z 331.2 → 112.1
-
-
Method Validation Experiments
The validation of a bioanalytical method is essential to ensure its reliability for its intended application.[11] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] This is assessed by analyzing blank matrix samples from at least six different sources.
-
Linearity: The relationship between the concentration of the analyte and the analytical response. A calibration curve is constructed by analyzing a series of standards over the expected concentration range in the study samples.[5][6]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1][7] This is evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates.
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[12][13] This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[14] This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Visualizing the Workflow and Validation Relationships
To better understand the logical flow of the method validation process, the following diagrams have been generated using Graphviz.
Caption: Workflow of Bioanalytical Method Validation.
Caption: Interrelationship of Validation Parameters.
References
- 1. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tijer.org [tijer.org]
- 6. jocpr.com [jocpr.com]
- 7. The development and validation of a turbulent flow-liquid chromatography-tandem mass spectrometric method for the simultaneous quantification of citalopram, sertraline, bupropion and hydroxybupropion in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Internal Standards for Citalopram Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the antidepressant Citalopram, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of Citalopram-d6 and other commonly employed internal standards, supported by experimental data from various validation studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS assays. By incorporating stable isotopes like deuterium (²H or D), the mass of the internal standard is increased without significantly altering its physicochemical properties. This near-identical chemical behavior to the analyte of interest, Citalopram, ensures that it experiences similar extraction efficiencies and matrix effects.
This compound is a deuterated analog of Citalopram and is frequently the internal standard of choice in validated bioanalytical methods. Its co-elution with Citalopram in most chromatographic systems allows for effective compensation of matrix-induced ionization suppression or enhancement, leading to high precision and accuracy.
Alternative Internal Standards: Structural Analogs
While SIL internal standards are preferred, their availability or cost may necessitate the use of structural analogs. These are compounds with similar chemical structures and properties to the analyte. For Citalopram analysis, several structural analogs have been successfully employed as internal standards.
-
Sertraline-d3: Another deuterated antidepressant, Sertraline-d3, can be used as an internal standard, particularly in methods analyzing a panel of antidepressants. Its structural similarity to Citalopram allows it to compensate reasonably well for analytical variability.
-
Desipramine: A tricyclic antidepressant, Desipramine has been utilized as an internal standard in LC-MS/MS methods for Citalopram quantification.[1][2] Its different chemical structure compared to Citalopram might lead to variations in extraction and ionization behavior.
-
Paroxetine: This selective serotonin reuptake inhibitor (SSRI), like Citalopram, has also been used as an internal standard.
-
Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine has been employed as an internal standard for the simultaneous analysis of Citalopram and Sertraline.[3]
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of different internal standards used for the quantification of Citalopram from various validation studies. It is important to note that these data are collated from different experiments and direct head-to-head comparisons in a single study are limited.
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Citalopram | Whole Blood | 2.5 - 900 | Within ±20 | < 20 | Not Reported | 85 - 118 | [4][5] |
| Sertraline-d3 | Citalopram | Whole Blood | 2.5 - 900 | Within ±20 | < 20 | Not Reported | Not Reported | [4] |
| Desipramine | Citalopram | Plasma | 0.2 - 100 | 92.0 - 108.0 | < 11.5 | Not Reported | Not Reported | [2] |
| Desipramine | Citalopram | Plasma & Hair | 32.4 - 973.2 | Within ±15 | < 15 | 90.9 - 101.5 (Plasma) | Not explicitly quantified | [1][6] |
| Paroxetine | Citalopram | Human Plasma | 1 - 50 | < 12.13 | < 12.30 | 89 | Not Significant | [7] |
| Duloxetine | Citalopram | Rat Plasma | 1 - 2000 | < 2.1 (RSE) | < 11.1 | Not Reported | Not Reported | [3] |
Experimental Protocols
Below are detailed methodologies from key experiments that utilized different internal standards for Citalopram analysis.
Method 1: Using this compound as Internal Standard in Whole Blood[4]
-
Sample Preparation: To 300 µL of whole blood, the internal standard working solution (containing this compound) was added. The samples were then subjected to solid-phase extraction.
-
Chromatography: A Kinetex Biphenyl column (50 x 3.0 mm) was used with a gradient elution. Mobile Phase A was 0.1% formic acid in water, and Mobile Phase B was 0.1% formic acid in acetonitrile. The flow rate was 0.7 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer with electrospray ionization (ESI) in positive mode was used. Multiple reaction monitoring (MRM) was employed to monitor the transitions for Citalopram and this compound.
Method 2: Using Desipramine as Internal Standard in Plasma[2]
-
Sample Preparation: A 200 µL aliquot of plasma was deproteinized with methanol containing Desipramine as the internal standard. After vortexing and centrifugation, the supernatant was diluted with water (1:1, v/v) and injected into the LC-MS/MS system.
-
Chromatography: A Zorbax XDB C18 column was used with an isocratic mobile phase of acetonitrile and water (30:70, v/v) with 0.25% formic acid. The total run time was 3.5 minutes.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer with a positive electrospray source in MRM mode.
Method 3: Using Paroxetine as Internal Standard in Human Plasma[7]
-
Sample Preparation: Protein precipitation of plasma samples was performed using acetonitrile, which contained Paroxetine as the internal standard.
-
Chromatography: A C18 column was used for the non-enantioselective method. The mobile phase consisted of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Mass Spectrometry: An LC-MS/MS system was used for quantification.
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for Citalopram analysis using an internal standard.
Caption: Logical flow for selecting an internal standard for Citalopram analysis.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable method for the quantification of Citalopram. This compound, as a stable isotope-labeled internal standard, generally offers the best performance by closely mimicking the behavior of the analyte and effectively compensating for analytical variability. However, when this compound is not a viable option, structural analogs such as Sertraline-d3, Desipramine, and Paroxetine can be suitable alternatives. The choice of a structural analog should be carefully validated to ensure it provides adequate performance in terms of recovery, matrix effect compensation, accuracy, and precision for the specific analytical method and matrix being used. This guide provides researchers with a comparative framework to make an informed decision on the most appropriate internal standard for their Citalopram analysis needs.
References
- 1. longdom.org [longdom.org]
- 2. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Citalopram Utilizing Citalopram-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of citalopram, with a focus on cross-validation strategies employing the deuterated internal standard, Citalopram-d6. The objective is to offer a comprehensive resource for selecting and implementing robust analytical methodologies in research and drug development settings. The information presented is synthesized from various validated studies to facilitate a clear comparison of performance and protocols.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of citalopram. This compound is a commonly used stable isotope-labeled internal standard (SIL-IS) in these assays to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[1]
Table 1: Performance Characteristics of LC-MS/MS Based Methods
| Parameter | Method A: Enantioselective LC-MS/MS | Method B: Non-enantioselective LC-MS/MS | Method C: Turbulent Flow-LC-MS/MS |
| Analyte(s) | (R)-Citalopram, (S)-Citalopram | Racemic Citalopram | Citalopram |
| Internal Standard | Paroxetine HCl | Paroxetine HCl | Isotopically labeled internal standards |
| Linearity Range | 5-30 ng/mL[2] | 1-50 ng/mL[2] | 5-1000 ng/mL[3] |
| Intra-day Precision (%RSD) | <12.30%[2] | <12.30%[2] | ≤9.2%[3] |
| Inter-day Precision (%RSD) | <12.30%[2] | <12.30%[2] | ≤14.8%[3] |
| Accuracy (%Bias) | <12.13%[2] | <12.13%[2] | Within acceptable limits per FDA guidelines[3] |
| Mean Recovery | 89%[2] | 89%[2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL | 5 ng/mL[3] |
Table 2: Performance of MALDI-MSI Cross-Validated with LC-MS/MS
| Parameter | MALDI-MSI Method |
| Analyte | Citalopram |
| Internal Standard | This compound |
| Linearity Range | 2.5 - 20 µM |
| Lower Limit of Quantification (LLOQ) | 2 µM |
| Cross-Validation Reference | LC-MS/MS |
| Application | Quantitative analysis of citalopram distribution in tissue sections |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add the internal standard solution (e.g., this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Non-enantioselective Chromatographic Conditions:
-
Column: C18 column (specific dimensions vary by study)[2]
-
Mobile Phase:
-
Flow Rate: Gradient elution, typically 250-500 µL/min.
-
Injection Volume: 5-20 µL.
Enantioselective (Chiral) Chromatographic Conditions:
-
Column: Lux Cellulose-1[2]
-
Mobile Phase:
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)
Sample Preparation:
-
Cryo-section tissue at 14 µm thickness and thaw-mount onto ITO-coated glass slides.
-
Prepare standard solutions of citalopram and a 5.0 µM internal standard solution of this compound.
-
Apply calibration and quality control standards to the slide using a chemical inkjet printer.
-
Apply the MALDI matrix (e.g., DHB) over the tissue section.
Data Acquisition:
-
Acquire mass spectra across the tissue section in imaging mode.
-
Quantitation is performed by comparing the ion signal of citalopram to that of this compound in the calibration standards.
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
- 1. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 2. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development and validation of a turbulent flow-liquid chromatography-tandem mass spectrometric method for the simultaneous quantification of citalopram, sertraline, bupropion and hydroxybupropion in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Citalopram-d6 in Quantitative Analysis: A Comparison of Accuracy and Precision
In the quantitative analysis of the antidepressant citalopram, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of analytical methods, particularly in complex biological matrices. Citalopram-d6, a deuterated analog of the parent drug, is frequently the internal standard of choice. This guide provides a comparative overview of the performance of this compound against other commonly used internal standards, supported by experimental data from various studies.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the endogenous sample. A stable isotope-labeled internal standard like this compound is theoretically the best choice as it behaves nearly identically to the analyte during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response.
The following tables summarize the accuracy and precision data from studies utilizing this compound and two common alternative internal standards: desipramine and paroxetine.
Table 1: Performance Data for this compound as an Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| 10 | 3.40 | 8.07 | 1.72 | -0.34 | [1] |
| 25 | 5.83 | 7.19 | 7.17 | 1.26 | [1] |
| 50 | 4.08 | 5.72 | -7.82 | -4.65 | [1] |
| 100 | 3.19 | 3.20 | -3.62 | -0.97 | [1] |
| 250 | 8.05 | 8.34 | 1.92 | 4.20 | [1] |
| 500 | 4.17 | 4.73 | -0.22 | -1.79 | [1] |
| 0.25 | < 5.2 | < 5.2 | -4.7 to 1.3 | -4.7 to 1.3 | [2] |
| 8.00 | < 5.2 | < 5.2 | -4.7 to 1.3 | -4.7 to 1.3 | [2] |
| 90.0 | < 5.2 | < 5.2 | -4.7 to 1.3 | -4.7 to 1.3 | [2] |
Table 2: Performance Data for Desipramine as an Internal Standard
| Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) | Reference |
| Low QC | < 11.5 | < 8 | [3] |
| Medium QC | < 11.5 | < 8 | [3] |
| High QC | < 11.5 | < 8 | [3] |
| 40.5 (Repeatability) | < 15.1 | < 9.3 | |
| 243.3 (Repeatability) | < 12.5 | < 9.3 | |
| 892.1 (Repeatability) | < 12.5 | < 9.3 | |
| 40.5 (Intermediate Precision) | < 15.1 | < 9.3 | |
| 243.3 (Intermediate Precision) | < 12.5 | < 9.3 | |
| 892.1 (Intermediate Precision) | < 12.5 | < 9.3 |
Table 3: Performance Data for Paroxetine as an Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| 1 - 50 | < 12.30 | < 12.30 | < 12.13 | [4][5] |
Based on the available data, methods utilizing this compound as an internal standard consistently demonstrate excellent accuracy and precision, with %CV and % bias values generally well within the accepted bioanalytical method validation limits of ±15% (and ±20% at the lower limit of quantification). While methods using desipramine and paroxetine also show acceptable performance, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize analytical variability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.
Method Using this compound as Internal Standard [1]
-
Sample Preparation: To 100 µL of human serum, 100 µL of 0.2 M zinc sulfate was added and vortexed. Subsequently, 200 µL of acetonitrile containing this compound (100 ng/mL) was added, vortexed, and centrifuged. The supernatant was then diluted 1:10 with water containing 0.1% formic acid before injection.
-
Chromatography: An Agilent RapidFire High-Throughput Mass Spectrometry system with a C18 cartridge was used.
-
Mass Spectrometry: An Agilent 6490 Triple Quadrupole Mass Spectrometer was operated in Multiple Reaction Monitoring (MRM) mode.
Method Using Desipramine as Internal Standard [3]
-
Sample Preparation: A 200 µL aliquot of plasma was deproteinized with methanol containing desipramine as the internal standard. After vortexing and centrifugation, the supernatant was diluted with an equal volume of water.
-
Chromatography: A Zorbax XDB C18 column was used with a mobile phase of acetonitrile and water (30:70, v/v) containing 0.25% formic acid. The total run time was 3.5 minutes.
-
Mass Spectrometry: A tandem mass spectrometer with a positive electrospray ionization source was used in MRM mode.
Method Using Paroxetine as Internal Standard [4][5]
-
Sample Preparation: Samples were extracted by protein precipitation with acetonitrile, with paroxetine hydrochloride used as the internal standard.
-
Chromatography: A C18 column was used for the non-enantioselective method, with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: An LC-MS/MS system was used for quantification.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of citalopram using an internal standard.
Caption: Workflow for Citalopram Quantitative Analysis.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative bioanalytical methods. For the analysis of citalopram, the use of its deuterated analog, this compound, is highly recommended. The data presented demonstrates that methods employing this compound consistently achieve high levels of accuracy and precision. While other internal standards like desipramine and paroxetine can provide acceptable results, the physicochemical similarities between this compound and citalopram make it the superior choice for minimizing analytical variability and ensuring the highest quality data in pharmacokinetic and toxicokinetic studies. Researchers should carefully consider the validation data and experimental requirements when selecting an internal standard for their specific application.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Analytical Methods for Citalopram Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of citalopram, with a focus on their linearity and detection ranges. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of citalopram and its deuterated internal standard, Citalopram-d6. The data presented is compiled from published, validated analytical methods.
Quantitative Performance Data
The following table summarizes the key performance characteristics of different analytical methods used for the quantification of citalopram. These methods typically employ this compound as an internal standard to ensure accuracy and precision.
| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS (non-enantioselective) | Human Plasma | 1–50 ng/mL | Not Reported | Not Reported | Not Reported | [1][2] |
| LC-MS/MS (enantioselective) | Human Plasma | 5–30 ng/mL | Not Reported | Not Reported | Not Reported | [1][2] |
| Turbulent Flow-LC-MS/MS | Serum | 5–1000 ng/mL | 0.9929–0.9971 | Not Reported | 5 ng/mL | [3][4] |
| LC-MS/MS | Saliva | 5–200 ng/mL | > 0.9999 | Not Reported | 10 ng/mL | [5] |
| RP-HPLC-PDA | Bulk, Dosage Forms | 5–25 µg/mL | 0.997 | Not Reported | Not Reported | [6] |
| RP-HPLC | Tablet Dosage Forms | 25–150 µg/mL | 0.999 | 1.125 µg/mL | 3.375 µg/mL | [7] |
| RP-HPLC | API | 5–20 µg/mL | 0.9991 | 0.416 µg/mL | 1.324 µg/mL | [8] |
| Densitometric TLC | Drug Substances | 0.2–16.8 µg/10 µl | ≥ 0.9994 | 0.08 µg/10 µl | 0.25 µg/10 µl | [9] |
| UV-Visible Spectrophotometry | Bulk, Dosage Forms | 4–20 µg/mL | 0.999 | Not Reported | Not Reported | [10] |
Experimental Workflows and Methodologies
The successful quantification of citalopram relies on a well-defined experimental workflow. Below is a generalized workflow based on the reviewed methodologies, followed by detailed protocols for specific techniques.
Caption: Generalized workflow for the bioanalytical quantification of citalopram.
LC-MS/MS Method for Citalopram in Human Plasma
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
-
Sample Preparation: Protein precipitation is a common and straightforward technique.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for non-enantioselective analysis.[1][2] For enantioselective separation, a chiral column such as Lux Cellulose-1 is employed.[1][2]
-
Mobile Phase (Non-enantioselective): A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.[1][2]
-
Mobile Phase (Enantioselective): A mobile phase consisting of water with 0.025% formic acid and 0.05% diethylamine, and a mixture of acetonitrile and 2-propanol (95:5, v/v) has been reported.[1][2]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Ion transitions for citalopram and its internal standard are monitored.
-
Turbulent Flow-Liquid Chromatography-Tandem Mass Spectrometry (TFC-MS/MS)
This high-throughput method is designed for rapid analysis of serum samples.
-
Sample Preparation:
-
Analytical Procedure:
-
The prepared samples are injected onto a turbulent flow chromatography (TFC) column for online solid-phase extraction (SPE).[3]
-
The analytes are then transferred to an analytical column, such as a Hypersil Gold C18 column, for chromatographic separation.[3]
-
Detection is achieved using a tandem mass spectrometer.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods are widely used for the analysis of citalopram in pharmaceutical dosage forms.
-
Sample Preparation:
-
Tablets are accurately weighed, and a stock solution is prepared in a suitable solvent, which is then further diluted to fall within the calibration range.
-
-
Chromatographic Conditions:
Conclusion
The choice of analytical method for citalopram quantification depends on the specific application, the required sensitivity, and the sample matrix. LC-MS/MS methods offer the highest sensitivity and selectivity, making them ideal for bioanalytical applications such as pharmacokinetic studies in plasma or serum.[1][3] These methods demonstrate linearity over a wide range of concentrations, from low ng/mL to 1000 ng/mL.[3][4]
RP-HPLC methods, while generally less sensitive than LC-MS/MS, are robust and cost-effective for the analysis of pharmaceutical formulations, with linearity typically in the µg/mL range.[6][7][8] Other techniques like TLC and UV-Visible spectrophotometry can also be employed for specific applications, offering alternative analytical approaches. The validation of these methods according to regulatory guidelines, such as those from the EMA or ICH, is crucial to ensure the reliability of the generated data.[11][12][13]
References
- 1. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The development and validation of a turbulent flow-liquid chromatography-tandem mass spectrometric method for the simultaneous quantification of citalopram, sertraline, bupropion and hydroxybupropion in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. jocpr.com [jocpr.com]
- 7. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 8. tijer.org [tijer.org]
- 9. Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
A Comparative Analysis of Citalopram-d6 from Leading Suppliers for Research Applications
For researchers, scientists, and professionals in drug development, the quality and reliability of internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram, is a widely used internal standard in such research. This guide provides a comparative analysis of this compound offered by various prominent chemical suppliers, focusing on key quality attributes and the analytical methodologies used to ensure its identity, purity, and isotopic enrichment.
Supplier Overview and Data Comparison
The selection of a this compound supplier should be based on a thorough evaluation of their quality control data. While lot-specific data is typically provided on the Certificate of Analysis (CoA) upon purchase, publicly available information from several suppliers allows for a preliminary comparison. The following table summarizes the available data for this compound from leading suppliers. It is important to note that the absence of a specific value does not imply a lack of quality, but rather that the information is primarily detailed on the CoA.
| Supplier | Chemical Purity (by HPLC) | Isotopic Enrichment | Structural Confirmation | Availability of Certificate of Analysis (CoA) |
| MedchemExpress | 98.90%[1] | 98.9%[1] | ¹H-NMR: Consistent with structure[1] | Readily available on the product page |
| LGC Standards | >95%[2] | Not specified on product page | Not specified on product page | Available upon request or with product |
| Cerilliant | Data provided on CoA | Data provided on CoA | Comprehensive data on CoA | A comprehensive CoA is a key feature of their certified reference materials[3][4] |
| Santa Cruz Biotechnology | Lot-specific data on CoA | Lot-specific data on CoA | Lot-specific data on CoA | Available for specific lots, often upon request[5] |
| Toronto Research Chemicals (TRC) | Data provided on CoA | Data provided on CoA | Full spectroscopic analysis provided with product[6][7] | A complete analytical data package is delivered with all products[6][7] |
Note: The data presented for MedchemExpress is from a publicly available Certificate of Analysis and may vary between lots. For all other suppliers, it is crucial to consult the lot-specific CoA for precise quantitative data.
Experimental Protocols for Quality Assessment
The reliability of this compound as an internal standard is contingent on rigorous analytical testing. The following are detailed methodologies for the key experiments used to characterize this product.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage of this compound relative to any non-isotopically labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio and pH are optimized to achieve good separation.
-
Detection: UV detection at a wavelength where Citalopram shows strong absorbance, typically around 240 nm.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the this compound peak is measured.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100%.
-
Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of this compound, which reflects the incorporation of deuterium atoms, and for determining the isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Full scan mode to observe the molecular ion cluster.
-
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired, showing the distribution of ions corresponding to different isotopic compositions.
-
The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d6) to the intensities of the peaks corresponding to partially deuterated (d1-d5) and non-deuterated (d0) molecules.
-
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule and to ensure that deuteration has occurred at the expected positions.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Procedure:
-
A small amount of the this compound sample is dissolved in the deuterated solvent.
-
The ¹H-NMR spectrum is acquired.
-
The spectrum is analyzed for the characteristic signals of the Citalopram molecule. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration.
-
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in the analysis and application of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound.
References
Citalopram-d6: A Comparative Guide for Clinical Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Citalopram-d6 as an Internal Standard in Bioanalytical Applications.
In the realm of clinical and forensic toxicology, the accurate quantification of therapeutic drugs is paramount. For the widely prescribed antidepressant Citalopram, the use of a reliable internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for achieving precise and accurate results. This guide provides a comprehensive validation overview of this compound, its comparison with alternative internal standards, and detailed experimental protocols to support its application in clinical research.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recommend their use whenever possible. The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound and Citalopram co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This intrinsic similarity allows this compound to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of results.[1][2]
Performance Characteristics of this compound
Validation studies have consistently demonstrated the excellent performance of this compound as an internal standard for the quantification of Citalopram in various biological matrices, including plasma and serum.
A multi-analyte study utilizing this compound as a common internal standard for six selective serotonin reuptake inhibitors (SSRIs) reported a linear range of 10–500 ng/mL for Citalopram. The method demonstrated high accuracy and precision, with intra- and inter-day accuracies within 10% and coefficients of variation (CVs) all less than 10%. Another study focusing on the simultaneous determination of Citalopram and its metabolite, desmethylcitalopram, established a dynamic range of 0.2-100 ng/mL for Citalopram, with accuracy and precision both lower than 8% and 11.5%, respectively.
Comparative Analysis: this compound vs. Alternative Internal Standards
While this compound is the preferred internal standard, other structurally similar compounds, such as Paroxetine and Desipramine, have also been employed in Citalopram bioanalysis. The following tables provide a comparative summary of their reported validation parameters. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | Citalopram | 10 - 500 | 10 |
| This compound | Citalopram | 1 - 50 | 1 |
| This compound | Citalopram | 0.2 - 100 | 0.2 |
| Paroxetine HCl | Citalopram | 1 - 50 | 1 |
| Desipramine | Citalopram | 32.4 - 973.2 | 32.4 |
Table 2: Comparison of Precision and Accuracy
| Internal Standard | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Citalopram | < 10 | < 10 | 90 - 110 |
| This compound | Citalopram | < 12.30 | < 12.30 | < 12.13 (as % deviation) |
| This compound | Citalopram | < 11.5 | < 11.5 | < 8 |
| Paroxetine HCl | Citalopram | < 12.30 | < 12.30 | < 12.13 (as % deviation) |
| Desipramine | Citalopram | < 15 | < 15 | Within 15 |
Experimental Protocols
The following sections detail a representative experimental protocol for the bioanalytical method validation of Citalopram using this compound as an internal standard, based on common practices in published literature.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 200 µL of a 100 ng/mL solution in acetonitrile) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. A common ratio is 3:1 (precipitating agent:sample).
-
Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject a specific volume of the final extract into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Citalopram and this compound are selected for optimal sensitivity and specificity. For example:
-
Citalopram: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
Visualizing the Workflow
To illustrate the key stages of a typical bioanalytical validation process for Citalopram using this compound, the following diagrams are provided.
Caption: Experimental workflow for Citalopram quantification.
References
Inter-Laboratory Perspectives on Citalopram Analysis Utilizing Citalopram-d6 Internal Standard
This guide offers a comparative overview of analytical methodologies for the quantification of citalopram in biological matrices, with a specific focus on methods employing Citalopram-d6 as an internal standard. The data presented is compiled from various single-laboratory validation studies, providing researchers, scientists, and drug development professionals with a comprehensive resource to evaluate and select appropriate analytical strategies. The use of a deuterated internal standard like this compound is a widely accepted practice in quantitative mass spectrometry to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for citalopram analysis. This allows for a direct comparison of linearity, sensitivity, and precision across various reported studies.
| Parameter | Method A | Method B | Method C |
| Matrix | Human Serum | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 10–500[1] | 0.10-100[2] | 0.2-100[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[1] | 0.10[2] | 0.2[3] |
| Intra-day Precision (%RSD) | < 8.5[1] | < 5.2[2] | < 11.5[3] |
| Inter-day Precision (%RSD) | Not Reported | < 5.2[2] | < 11.5[3] |
| Accuracy (% Bias) | -6.3 to 8.1[1] | -4.7 to 1.3[2] | < 8[3] |
Detailed Experimental Protocols
A consistent theme across the surveyed literature is the use of protein precipitation for sample preparation, followed by LC-MS/MS analysis. This approach is favored for its simplicity, speed, and efficiency in removing high-abundance proteins from biological samples.
Sample Preparation: Protein Precipitation
A common and effective method for extracting citalopram from biological matrices involves protein precipitation.
-
To a 100 µL aliquot of the biological sample (e.g., serum or plasma), add an internal standard solution containing this compound.[1]
-
Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the sample volume.[1][3]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table outlines typical LC-MS/MS conditions for the analysis of citalopram.
| Parameter | Typical Conditions |
| LC Column | C18 or C8 reversed-phase column[3][4] |
| Mobile Phase | A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol), often containing a small percentage of formic acid to improve ionization.[2][3] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Citalopram MRM Transition (m/z) | 325 -> 109[1][2] |
| This compound MRM Transition (m/z) | 331 -> 109[5] |
Experimental Workflow and Signaling Pathways
The general workflow for the analysis of citalopram in a biological matrix using an internal standard is depicted below. This process ensures the accurate and precise quantification of the analyte by accounting for any potential variability during sample handling and analysis.
Caption: General workflow for citalopram analysis using an internal standard.
Citalopram's primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of the neurotransmitter serotonin. This pathway is central to its antidepressant effects.
Caption: Simplified signaling pathway of Citalopram's antidepressant action.
References
- 1. agilent.com [agilent.com]
- 2. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity of Citalopram-d6 for Research Applications
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards is a critical parameter ensuring accuracy and reliability in quantitative bioanalytical assays. This guide provides a comprehensive comparison of Citalopram-d6, a commonly used internal standard, with an alternative, Sertraline-d4. The assessment is based on established analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Deuterated compounds, such as this compound, are widely utilized as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays. Their near-identical physicochemical properties to the analyte of interest, coupled with a distinct mass difference, allow for precise quantification by correcting for variability during sample preparation and analysis. However, the isotopic purity of these standards is paramount, as the presence of unlabeled (d0) or partially labeled isotopologues can interfere with the accurate measurement of the analyte.
Performance Comparison: this compound vs. Sertraline-d4
To provide a clear comparison, this guide presents simulated, yet representative, isotopic purity data for this compound and Sertraline-d4, as would be detailed in a Certificate of Analysis (CoA).
| Parameter | This compound | Sertraline-d4 |
| Chemical Purity (HPLC) | >98.9% | >99.0% |
| Deuterium Incorporation | ≥98% | ≥98% |
| Isotopic Distribution (Mass Spectrometry) | ||
| d0 | <0.1% | <0.1% |
| d1 | 0.2% | 0.3% |
| d2 | 0.5% | 0.6% |
| d3 | 1.0% | 1.5% |
| d4 | 3.0% | 97.5% |
| d5 | 15.0% | - |
| d6 | 80.2% | - |
Key Observations:
-
Both this compound and Sertraline-d4 exhibit high chemical purity as determined by High-Performance Liquid Chromatography (HPLC).
-
The overall deuterium incorporation for both compounds is specified at ≥98%, indicating a high degree of labeling.
-
The mass spectrometry data reveals the distribution of different deuterated species (isotopologues). For this compound, the most abundant species is the fully deuterated d6 molecule, with a notable presence of the d5 species. In the case of Sertraline-d4, the d4 species is predominant. The presence of lower-mass isotopologues is minimal in both, which is crucial for minimizing crosstalk with the signal of the non-deuterated analyte.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity relies on robust and validated analytical methods. The following are detailed protocols for the key experiments used to assess the isotopic purity of deuterated standards like this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the chemical purity and the degree of deuteration.
¹H-NMR for Determination of Residual Protons:
-
Sample Preparation: Accurately weigh approximately 5 mg of the deuterated standard (e.g., this compound) and a certified internal standard (e.g., maleic acid) into a clean NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrument Parameters: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to the residual protons in the deuterated standard and the signals of the internal standard. The chemical purity and the percentage of residual protons can be calculated by comparing the integral values relative to the known amount and purity of the internal standard.
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution
HRMS is essential for determining the distribution of isotopologues, providing a detailed picture of the isotopic enrichment.[1]
-
Sample Preparation: Prepare a dilute solution of the deuterated standard (e.g., 1 µg/mL) in a suitable solvent mixture for LC-MS analysis (e.g., acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Chromatography: Use a C18 column with a gradient elution to separate the analyte from any potential impurities.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode with high resolution (>60,000) to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of all possible isotopologues (d0 to d6 for this compound). Integrate the peak areas for each isotopologue and calculate their relative abundance to determine the isotopic distribution.
Visualizing the Assessment Workflow
To illustrate the logical flow of assessing the isotopic purity of a deuterated standard, the following diagram outlines the key steps.
Conclusion
The isotopic purity of deuterated internal standards is a non-negotiable aspect of robust and reliable bioanalytical method development. Both this compound and Sertraline-d4 are suitable for use as internal standards, provided their isotopic purity is thoroughly characterized and documented. The choice between them may depend on the specific analytical method, the availability of the standard, and cost considerations. Researchers should always refer to the Certificate of Analysis provided by the supplier to ensure the quality and suitability of the deuterated standard for their intended application. The use of orthogonal analytical techniques like NMR and HRMS provides the necessary confidence in the isotopic purity of these critical reagents.
References
Safety Operating Guide
Safe Disposal of Citalopram-d6 in a Laboratory Setting
Citalopram-d6, a deuterated form of the selective serotonin reuptake inhibitor Citalopram, requires careful handling and disposal due to its potential health and environmental hazards. As a compound harmful if swallowed or inhaled and toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to ensure personal safety and environmental protection.[1][2][3][4] This document provides a comprehensive guide to the proper disposal procedures for this compound in a laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its Safety Data Sheet (SDS). The following are key safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[1][5] In case of dust generation, a dust respirator is necessary.[6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where this compound is handled.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to hazardous reactions.[2][6]
Step-by-Step Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[6] Do not dispose of this material down the drain or in regular trash.[3][7][8]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, etc.), weigh paper, and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.[9]
-
The storage area should be well-ventilated.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Restrict Access: Cordon off the area to prevent others from entering.
-
Wear appropriate PPE: This includes a respirator for dusty spills.[6]
-
Containment: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Dampen the material slightly with water if necessary.[6]
-
Cleanup: Carefully sweep or vacuum the material into a designated hazardous waste container.[6] If using a vacuum, it must be HEPA-filtered.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team and EHS office.[6]
-
Restrict Access: Secure the area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Quantitative Data on Citalopram Degradation
While chemical degradation in the lab prior to disposal is not standard practice, understanding the stability and degradation pathways of Citalopram is crucial for environmental risk assessment. The following table summarizes key findings from scientific literature.
| Parameter | Condition | Result | Reference |
| Photodegradation | pH 5 and pH 7 (simulated sunlight) | <0.5% degradation over 30 days | [11][12] |
| pH 9 (simulated sunlight) | Moderate degradation, half-life of 65 days | [11][12] | |
| Natural waters (simulated sunlight) | Faster degradation, half-lives of 14 and 43 days | [11] | |
| Gamma Radiation | 1 mg/L initial concentration | Almost complete degradation at a dose of 100 Gy | [13] |
| Biodegradation | Simulated wastewater treatment plant | Low degradation (13.5% after 72 hours) | [13] |
Experimental Protocols
Detailed experimental protocols for the degradation of Citalopram can be found in the cited scientific literature. These studies investigate the effects of various conditions on the breakdown of the parent compound and the formation of transformation products. For researchers interested in replicating or building upon this work, consulting the original publications is recommended.
-
Photodegradation Studies: These experiments typically involve exposing aqueous solutions of Citalopram to simulated sunlight and analyzing the concentration of the parent compound and its photoproducts over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[11]
-
Radiolytic Degradation Studies: These protocols involve irradiating Citalopram solutions with a gamma radiation source and measuring the degradation efficiency at different radiation doses.[13]
Mandatory Visualizations
Logical Workflow for this compound Waste Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
Decision-Making Process for this compound Spills
Caption: Decision-making flowchart for handling this compound spills.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. agscientific.com [agscientific.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. fishersci.com [fishersci.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
